5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloroprop-1-ynyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNS/c7-4-1-2-6-3-5-8-9-6/h3,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQSSYKQPIBEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=C1)C#CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934769-99-9 | |
| Record name | 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Authored by a Senior Application Scientist
Abstract: The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] This guide delves into the chemical landscape of a novel, yet-to-be-synthesized thiazole derivative, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. We will explore its proposed synthesis, predict its physicochemical properties and reactivity, and discuss its potential as a versatile building block in drug discovery. This document serves as a forward-looking technical resource for researchers and scientists engaged in the exploration of new chemical entities.
Introduction: The Rationale for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in drug design, exhibiting a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[2][4] The continual exploration of novel thiazole derivatives is driven by the quest for new therapeutic agents with improved efficacy and novel mechanisms of action.[5]
The subject of this guide, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, presents a unique combination of a biologically active thiazole core and a highly functionalized propargyl chloride side chain. The propargyl chloride moiety is a versatile chemical handle, amenable to a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions.[6] This dual functionality makes the target molecule a promising scaffold for the construction of diverse chemical libraries for high-throughput screening.
This guide will provide a comprehensive overview of a proposed synthetic route, predicted chemical properties, and potential applications of this novel compound, offering a roadmap for its future investigation and exploitation in medicinal chemistry.
Proposed Synthesis and Purification
The synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is proposed as a multi-step sequence, leveraging established methodologies for the construction of the 1,2-thiazole ring and the functionalization of alkynes.
Synthetic Pathway
A plausible synthetic route would involve the initial preparation of a 5-alkynyl-1,2-thiazole precursor, followed by the introduction of the chloromethyl group. A potential disconnection approach is outlined below:
Caption: Proposed retrosynthetic analysis for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5-Iodo-1,2-thiazole
A suitable starting material would be 5-iodo-1,2-thiazole. While not commercially available, it can be synthesized from 1,2-thiazole through a halogenation reaction.
Step 2: Sonogashira Coupling to form 5-(Prop-1-yn-1-yl)-1,2-thiazole
The 5-iodo-1,2-thiazole would then undergo a Sonogashira coupling with a suitable propyne derivative, such as propargyl alcohol protected with a silyl group (e.g., trimethylsilyl).
-
Protocol: To a solution of 5-iodo-1,2-thiazole (1.0 eq) in a suitable solvent such as THF or dioxane, add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Then, add a solution of the protected propargyl alcohol (1.2 eq) and a base such as triethylamine (2.0 eq). The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by TLC. After workup and purification by column chromatography, the protected 5-(prop-1-yn-1-yl)-1,2-thiazole is obtained. Deprotection of the silyl group would yield the desired precursor.
Step 3: Chloromethylation of 5-(Prop-1-yn-1-yl)-1,2-thiazole
The final step involves the introduction of the chloromethyl group at the terminal position of the alkyne.
-
Protocol: The 5-(prop-1-yn-1-yl)-1,2-thiazole (1.0 eq) is dissolved in a suitable solvent like dioxane. Paraformaldehyde (1.5 eq), copper(I) chloride (0.1 eq), and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq) are added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Purification and Characterization
Purification of the final product would likely be achieved through column chromatography on silica gel.[7] Characterization would be performed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C≡C triple bond and the C-Cl bond.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Predicted Physicochemical Properties
The predicted properties of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₆H₄ClNS |
| Molecular Weight | 157.62 g/mol |
| Appearance | Likely a pale yellow oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and sparingly soluble in water. |
| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure. |
| Stability | The propargyl chloride moiety may be sensitive to heat and light, and potentially unstable in the presence of strong bases or nucleophiles.[6][8] |
Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ (ppm): ~4.3 (s, 2H, -CH₂Cl), ~7.5-8.5 (m, 2H, thiazole protons) |
| ¹³C NMR | δ (ppm): ~30 (-CH₂Cl), ~80-90 (alkyne carbons), ~120-150 (thiazole carbons) |
| IR (cm⁻¹) | ~2200-2250 (C≡C stretch), ~700-800 (C-Cl stretch) |
| Mass Spec (m/z) | [M]⁺ at 157/159 (due to ³⁵Cl/³⁷Cl isotopes) |
Predicted Reactivity and Potential for Further Functionalization
The chemical reactivity of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is dictated by the electrophilic propargyl chloride and the aromatic thiazole ring.
Caption: Potential reaction pathways for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
-
Nucleophilic Substitution: The chlorine atom is susceptible to displacement by a wide range of nucleophiles, such as amines, thiols, and azides. This allows for the introduction of diverse functional groups and the construction of larger molecules.
-
Sonogashira Coupling: While the alkyne is not terminal, the thiazole ring could be further functionalized. For instance, if a bromo or iodo substituent is present at the C2 or C4 position, it could participate in palladium-catalyzed cross-coupling reactions.
-
Click Chemistry: The alkyne moiety can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazole rings. This is a highly efficient and versatile method for linking the thiazole scaffold to other molecules.
-
Thiazole Ring Chemistry: The thiazole ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the substituents.[9]
Potential Applications in Drug Discovery
The unique structural features of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole make it a highly attractive building block for medicinal chemistry programs.
-
Scaffold for Library Synthesis: Its versatile reactivity allows for the rapid generation of a large and diverse library of compounds. This is invaluable for high-throughput screening campaigns to identify new drug leads.
-
Fragment-Based Drug Design (FBDD): The molecule can serve as a starting point in FBDD, where small fragments with weak binding affinity to a biological target are identified and then optimized to create more potent leads.
-
Covalent Inhibitors: The reactive propargyl chloride moiety could be exploited to design covalent inhibitors that form a permanent bond with a specific amino acid residue in a target protein. This can lead to highly potent and selective drugs.
-
Probes for Chemical Biology: The alkyne handle allows for the attachment of reporter tags (e.g., fluorescent dyes, biotin) via click chemistry, enabling the use of these molecules as probes to study biological processes.
Conclusion
While 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a novel compound with no currently reported synthesis or applications, its constituent chemical motifs suggest it holds significant promise as a versatile building block for drug discovery and chemical biology. The proposed synthetic route is based on well-established chemical transformations and should be readily achievable in a laboratory setting. The predicted reactivity of this molecule opens up a multitude of possibilities for the creation of new chemical entities with potentially valuable biological activities. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.
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Organic Chemistry Portal. Thiazole synthesis. [Link]
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Slideshare. Synthesis and characterization of new derivatives of thiazole with liquid crystalline properties. [Link]
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Bentham Science. Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. [Link]
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ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
-
PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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ACS Publications. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance | Journal of Medicinal Chemistry. [Link]
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PMC. Recent advances in the synthesis and utility of thiazoline and its derivatives. [Link]
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Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
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PMC. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
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Systematic Reviews in Pharmacy. Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]
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International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
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Beilstein Journals. N-Propargylamines: versatile building blocks in the construction of thiazole cores. [Link]
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Bulletin of Environment, Pharmacology and Life Sciences. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]
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MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
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PMC. N-Propargylamines: versatile building blocks in the construction of thiazole cores. [Link]
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Chemistry Stack Exchange. Why 3-chloroprop-1-en-1-ol is unstable? [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. [https://www.rjpbcs.com/pdf/2015_6(2)/[10].pdf]([Link]10].pdf)
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Wikipedia. Cook–Heilbron thiazole synthesis. [Link]
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PMC. Preparation and Utility of N-Alkynyl Azoles in Synthesis. [Link]
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ChemRxiv. Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][1][11][12]triazole Derivatives. [Link]
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ResearchGate. Regio- and stereoselective synthesis of[11]thiazolo[3,2-b][1][11][12]triazol-7-ium salts via electrophilic heterocyclization of 3-S-propargylthio-4Н-1,2,4-triazoles and their antimicrobial activity. [Link]
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Comprehensive Technical Guide: 5-Alkynyl-1,2-Thiazole Derivatives
Executive Summary
The 5-alkynyl-1,2-thiazole scaffold represents a specialized yet potent pharmacophore in medicinal chemistry. Unlike its ubiquitous isomer (1,3-thiazole), the 1,2-thiazole (isothiazole) ring offers unique electronic distribution and hydrogen-bonding capabilities. The introduction of an alkynyl moiety at the C5 position serves a dual purpose: it acts as a rigid, unsaturated linker that extends the molecule into specific binding pockets (e.g., kinases like VEGFR-2), and it functions as a versatile "click" handle for bio-orthogonal derivatization.
This guide synthesizes the current literature to provide a self-validating roadmap for the synthesis, functionalization, and biological evaluation of these derivatives.
Chemical Architecture & Pharmacophore Analysis
The 1,2-thiazole ring is characterized by a contiguous Sulfur-Nitrogen bond (
Structural Significance of the C5 Position
-
Electronic Bias: The C5 position in isothiazoles is electronically distinct. While electrophilic aromatic substitution typically favors C4, the C5 position is highly susceptible to nucleophilic attack and metal-catalyzed cross-coupling when halogenated.
-
The Alkynyl Handle: A C5-alkynyl group provides a linear geometry (
hybridization), extending the molecular reach by approximately 4.2 Å. This is critical for penetrating deep hydrophobic pockets in enzymes such as DNA gyrase or receptor tyrosine kinases.
Synthetic Methodologies
The primary route to 5-alkynyl-1,2-thiazoles is the Palladium-catalyzed Sonogashira cross-coupling. The literature confirms that 5-halo-1,2-thiazoles (specifically 5-bromo and 5-iodo derivatives) are excellent substrates for this transformation, often showing superior regioselectivity over the C3 or C4 positions.
Core Protocol: Regioselective Sonogashira Coupling
Objective: Synthesis of 5-(phenylethynyl)-1,2-thiazole derivatives from 3,4,5-tribromoisothiazole. Mechanism: The reaction proceeds via a Pd(0)/Cu(I) catalytic cycle.[1] The C5-Bromine bond is weaker and more electron-deficient than C3 or C4, facilitating rapid oxidative addition.
Experimental Workflow
Reagents:
-
Substrate: 3,4,5-Tribromoisothiazole (1.0 equiv)
-
Alkyne: Phenylacetylene or terminal alkyne of choice (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.04 equiv)
-
Co-Catalyst: Copper(I) iodide [CuI] (0.02 equiv)
-
Base/Solvent: Triethylamine (
) or Diethylamine ( ) (Excess/Solvent)
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask, dissolve 3,4,5-tribromoisothiazole (1.0 mmol) in anhydrous THF (5 mL) or neat amine solvent.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 (28 mg) and CuI (4 mg) under a positive pressure of Argon.
-
Degassing: Purge the system with Argon for 5 minutes to remove
(critical to prevent homocoupling of the alkyne). -
Alkyne Injection: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir at room temperature (
) for 4–12 hours.-
Note: C5 coupling often occurs at RT; heating to
may promote over-coupling at C4/C3.
-
-
Work-up: Quench with saturated
, extract with ethyl acetate ( ), and dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Validation Check:
-
TLC: Disappearance of starting bromide (
) and appearance of fluorescent product ( ). -
NMR: Appearance of alkyne carbons (80–95 ppm) in
NMR.
Visualizing the Synthetic Pathway
Figure 1: Synthetic workflow for accessing and derivatizing 5-alkynyl-1,2-thiazoles.
Chemical Reactivity & Derivatization[1][2][3][4][5][6][7]
Once installed, the 5-alkynyl group serves as a versatile chemical handle.
"Click" Chemistry (CuAAC)
The transformation of the 5-alkynyl group into a 1,2,3-triazole via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a high-value strategy.[2] The resulting triazole acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding potential.
-
Reagents: Organic Azide (
), , Sodium Ascorbate, . -
Application: Fragment-based drug discovery (FBDD) to link the isothiazole core to secondary pharmacophores.
Cyclization to Fused Systems
The alkyne can participate in intramolecular cyclizations. If a nucleophile (e.g., amine or hydroxyl) is present at the C4 position, 5-endo-dig or 6-endo-dig cyclizations can yield fused bicyclic systems like isothiazolo[4,5-b]pyridines , which are known antiviral scaffolds.
Biological Applications & SAR
The 5-alkynyl-1,2-thiazole motif is implicated in several therapeutic areas.
Anticancer Activity (VEGFR-2 Inhibition)
Isothiazole derivatives have shown potency as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
-
Mechanism: The isothiazole ring mimics the adenine ring of ATP. The 5-alkynyl substituent projects into the hydrophobic "gatekeeper" region of the kinase ATP-binding pocket.
-
SAR Insight: Bulky aromatic alkynes (e.g., phenylethynyl) at C5 tend to increase potency by engaging in
stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site.
Antimicrobial Properties
5-substituted isothiazoles exhibit broad-spectrum activity against Gram-positive bacteria.
-
Target: Bacterial DNA Gyrase B.
-
Data Summary:
| Compound Class | Substituent (C5) | Target Organism | Activity (MIC µg/mL) | Mechanism |
| 5-Alkynyl-isothiazole | Phenylethynyl | S. aureus | 4 - 8 | Gyrase Inhibition |
| 5-Alkynyl-isothiazole | Propargyl alcohol | E. coli | > 64 | Weak Membrane Permeability |
| Triazole-linked (Click) | Benzyl-triazole | M. tuberculosis | 2 - 4 | Cell Wall Synthesis |
Bio-orthogonal Labeling
5-ethynyl-isothiazole derivatives can be incorporated into biological systems as metabolic probes. Similar to 5-ethynyluridine (EU), these small molecules can be "clicked" with fluorescent azides to visualize drug distribution or target engagement in live cells.
References
-
Synthesis of Isothiazoles via Cross-Coupling
-
Sonogashira Coupling Protocol
-
Medicinal Chemistry of Isothiazoles
- Title: Thiazoles and Isothiazoles in Medicinal Chemistry: A Review.
- Source: MDPI Molecules.
-
URL:[Link]
- Relevance: Establishes the anticancer and antimicrobial bioactivity profile of the scaffold.
-
Click Chemistry Applications
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Biological activity and therapeutic potential of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
An In-depth Technical Guide to the Biological Activity and Therapeutic Potential of Novel Thiazole Derivatives
A Foreword on 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole:
A thorough review of the current scientific literature reveals a notable absence of specific data pertaining to the synthesis, biological activity, and therapeutic potential of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. This suggests that this particular compound is likely a novel chemical entity that has not yet been extensively studied or characterized.
In light of this, the following technical guide has been structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the evaluation of novel thiazole derivatives, using a representative and well-documented class of thiazoles—2-amino-5-aryl-thiazoles—as a prime exemplar. The methodologies, mechanistic insights, and potential therapeutic applications discussed herein are grounded in the extensive body of research on the broader family of thiazole-containing compounds and are intended to serve as a robust roadmap for the investigation of new analogues like 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 1,3-thiazole ring is a five-membered heterocyclic motif containing sulfur and nitrogen atoms that is a prominent feature in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of interactions with biological macromolecules.[3] This has led to the development of numerous FDA-approved drugs containing the thiazole core, with applications spanning from anticancer and antimicrobial to anti-inflammatory and antiviral therapies.[1][4] The inherent "drug-likeness" of the thiazole scaffold makes it a continuous focus of interest in the quest for novel therapeutic agents.[5]
Synthesis of Novel Thiazole Derivatives: A Representative Pathway
A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6] For the synthesis of a representative 2-amino-5-aryl-thiazole, the following protocol can be employed:
Experimental Protocol: Synthesis of 2-amino-5-(4-chlorophenyl)thiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in ethanol (20 mL).
-
Addition of Thioamide: To this solution, add thiourea (1.2 mmol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-amino-5-(4-chlorophenyl)thiazole.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Diagram of the Hantzsch Thiazole Synthesis:
Caption: A potential mechanism of anticancer action for a thiazole derivative.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. [8]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂. [8]2. Compound Treatment: Treat the cells with various concentrations of the thiazole derivative (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Cytotoxicity Data for a Novel Thiazole Derivative
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Thiazole Derivative A | 5.2 |
| HepG2 (Liver Cancer) | Thiazole Derivative A | 8.7 |
| A549 (Lung Cancer) | Thiazole Derivative A | 12.1 |
| WI-38 (Normal Fibroblast) | Thiazole Derivative A | > 100 |
| Doxorubicin | Positive Control | 0.8 (MCF-7) |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. [9][10]Thiazole derivatives have shown promising activity against a wide range of bacteria and fungi. [11][12] Proposed Mechanism of Action:
The antimicrobial action of thiazoles can be attributed to various mechanisms, including the inhibition of essential microbial enzymes like DNA gyrase or disruption of the bacterial cell membrane. [10]For fungi, inhibition of enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis, is a common target. [4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Table 2: Hypothetical MIC Data for a Novel Thiazole Derivative
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (Gram-positive) | Thiazole Derivative B | 8 |
| Escherichia coli (Gram-negative) | Thiazole Derivative B | 16 |
| Candida albicans (Fungus) | Thiazole Derivative B | 4 |
| Ciprofloxacin (Positive Control) | Antibacterial | 1 (S. aureus) |
| Fluconazole (Positive Control) | Antifungal | 2 (C. albicans) |
Future Directions and Conclusion
The thiazole scaffold remains a highly privileged structure in medicinal chemistry, with a proven track record in the development of effective therapeutic agents. While 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole itself is an uncharted territory, the comprehensive framework provided in this guide offers a clear and robust pathway for its investigation. By employing established synthetic routes and standardized biological assays, researchers can systematically evaluate its potential as a novel anticancer or antimicrobial agent. The insights gained from such studies will not only elucidate the therapeutic promise of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the vast and versatile family of thiazole derivatives.
References
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink.
- Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021, June 18). Biointerface Research in Applied Chemistry.
- Cytotoxicity studies of novel 2-Chlorothiazole-5-thiol compounds. (n.d.). Benchchem.
- Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024, August 1). MDPI.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025, August 27). ResearchGate.
- Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022, September 30). MDPI.
- Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia.
- Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. (2017, July 18). PMC.
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PMC.
- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). PMC.
-
Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d]t[9][12][13]riazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (2015, January 14). MDPI. Retrieved February 19, 2026, from
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). PMC.
- Elaborating 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Scaffold with A P-Tolyl Sulfonamide Moiety Enhances Cytotoxic Activity. (n.d.). DOI.
- Synthesis of Some New 1,3-Thiazolyldiphenyl Amine Derivative and Evaluation of their Antibacterial Effects. (n.d.). SciSpace.
- Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). N-A-B-O Sun, et al.
- Potential Therapeutic Applications of 5-Pentyl-1,3-thiazole: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.
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- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). FABAD Journal of Pharmaceutical Sciences.
- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025, January 3). PMC.
- Synthesis, characterization, in vitro and molecular docking studies of new 2,5-dichloro thienyl substituted thiazole derivatives for antimicrobial properties. (2010, August 15). PubMed.
- Exploring the Therapeutic Potential of 1,3-Thiazole: A Decade Overview. (2025, August 7). ResearchGate.
- Discovery of A Novel Synthetic Thiazole-benzimidazole Conjugate that Acts as a Potent Pancreatic Lipase Inhibitor using in sili. (2023, January 15). Indian Journal of Pharmaceutical Education and Research.
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- Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). PMC.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). MDPI.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC.
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Strategic Design of Isothiazole-Alkyne Conjugates: Pharmacophore Modeling & Therapeutic Applications
Topic: Pharmacophore Analysis of Isothiazole-Alkyne Conjugates Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.
Executive Summary
The fusion of isothiazole heterocycles with alkyne moieties represents a high-value scaffold in modern medicinal chemistry. This guide analyzes the isothiazole-alkyne conjugate not merely as a chemical intermediate, but as a distinct pharmacophoric architecture. The isothiazole ring functions as a bioisostere of thiazole and pyridine, offering unique hydrogen-bonding capabilities and lipophilicity due to the sulfur atom. The alkyne linker provides a rigid, linear spacer that extends the pharmacophore into deep hydrophobic pockets (e.g., kinase ATP sites) or serves as a "click" handle for fragment-based drug discovery (FBDD). This whitepaper details the structural basis, computational modeling, and synthetic validation of these conjugates in oncology and antimicrobial research.
Structural Basis & Pharmacophore Architecture[1][2]
The Isothiazole Warhead
Unlike its isomer thiazole (1,3-position), the 1,2-isothiazole ring possesses a distinct electrostatic profile. The N-S bond is polarized, creating a specific "sigma-hole" on the sulfur atom that can engage in non-covalent interactions (chalcogen bonding) with nucleophilic residues (e.g., backbone carbonyls) in the target protein.
-
H-Bond Acceptor: The nitrogen atom (N2) serves as a critical hydrogen bond acceptor (HBA), often mimicking the N1 of adenine in kinase inhibitors.
-
Lipophilicity: The sulfur atom increases
relative to oxazole, enhancing membrane permeability. -
Metabolic Stability: The isothiazole ring is generally more resistant to oxidative metabolism than furan or thiophene counterparts.
The Alkyne Linker
The alkyne moiety in these conjugates plays a dual role:
-
Structural Spacer: It provides a rigid, linear geometry (180° bond angle) that projects the isothiazole core 4.1 Å away from the attachment point without introducing rotatable bond entropy penalties.
-
Electronic Bridge: The
-electron cloud of the triple bond can engage in - T-shaped interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Pharmacophore Map
The consensus pharmacophore for bioactive isothiazole-alkyne conjugates typically consists of three zones:
| Feature | Description | Function |
| Zone A (Core) | Isothiazole Ring | Primary binding anchor; H-bond acceptor (N) & Chalcogen donor (S). |
| Zone B (Linker) | Alkyne Spacer | Rigid linear connector; restricts conformation; |
| Zone C (Distal) | Hydrophobic/Polar Tail | Targets solvent-exposed regions or secondary hydrophobic pockets (e.g., kinase back-pocket). |
Computational Workflow & Modeling
To design effective conjugates, a rigorous computational workflow is required. The following diagram illustrates the logic flow from ligand preparation to pharmacophore validation.
Figure 1: Computational workflow for generating and validating isothiazole-alkyne pharmacophore models.
Protocol: Ligand-Based Modeling
-
Dataset Curation: Select 20-30 active isothiazole derivatives with defined
values (e.g., for actives, for inactives). -
Conformational Search: Generate conformers focusing on the alkyne rotation. While the triple bond is rigid, the
bonds allow rotation. -
Feature Definition:
-
HBA: Vector centered on Isothiazole Nitrogen.
-
Ring Aromatic: Centroid of the Isothiazole ring.[1]
-
Hydrophobic: Alkyne linker region.
-
-
Scoring: Use Phase (Schrödinger) or Catalyst (Discovery Studio) to score hypotheses based on survival score and selectivity.
Case Studies & Biological Applications[2][3][4][5][6][7]
Kinase Inhibition (Aurora & c-Met)
Isothiazole-alkyne conjugates have shown potency as ATP-competitive inhibitors.
-
Mechanism: The isothiazole nitrogen forms a hydrogen bond with the "hinge region" of the kinase (e.g., Met1160 in c-Met). The alkyne spacer positions a distal phenyl or heterocycle into the hydrophobic "back pocket" (Gatekeeper region), bypassing steric clashes that bulkier linkers might cause.
-
Example: Derivatives targeting Aurora Kinase A utilize the isothiazole to anchor the molecule, while the alkyne-linked tail occupies the solvent channel, improving solubility and selectivity.
Antimicrobial Agents (DNA Gyrase)
-
Target: Bacterial DNA Gyrase B (ATPase domain).
-
Mechanism: The isothiazole ring mimics the pyrrole/pyridine rings found in natural antibiotics. The alkyne linker allows the molecule to span the ATP-binding cleft, interacting with Arg76 and Glu50 residues.
-
Data: Compounds with a propargyl (alkyne) ether linkage to the isothiazole often show 2-5x lower MIC values against S. aureus compared to saturated alkyl linkers due to entropy-enthalpy compensation.
Experimental Validation: Synthesis & Assay
Synthetic Route: Sonogashira Coupling
The most robust method to access these conjugates is the Palladium-catalyzed cross-coupling of haloisothiazoles with terminal alkynes.
Figure 2: Primary synthetic pathway for accessing the pharmacophore scaffold.
Detailed Protocol: Sonogashira Coupling
-
Reagents: 4-bromoisothiazole (1.0 eq), Terminal Alkyne (1.2 eq),
(5 mol%), CuI (10 mol%). -
Solvent: Anhydrous DMF or THF/Et3N (1:1).
-
Conditions: Degas solvent with
for 15 min. Heat at 60°C for 4-12 hours under inert atmosphere. -
Workup: Filter through Celite to remove Pd black. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The alkyne product often fluoresces under UV (254/365 nm).
Biological Assay: Kinase Selectivity
To validate the pharmacophore model:
-
Assay: ADP-Glo™ Kinase Assay (Promega).
-
Control: Staurosporine (non-selective) and Crizotinib (c-Met selective).
-
Readout: Measure
.[2] A steep Hill slope ( ) may indicate covalent binding if the alkyne is positioned near a catalytic cysteine (Michael acceptor potential), though internal alkynes are generally reversible.
References
-
Isothiazoles: Synthetic Strategies and Pharmacological Applications. Source: Royal Society of Chemistry (2024).[1] URL:[Link][3][4][5][6][7][8]
-
Discovery of selective aminothiazole Aurora kinase inhibitors. Source: ACS Chemical Biology (2008).[9] URL:[Link]
-
Pharmacophore modeling and 3D QSAR analysis of isothiazolidinedione derivatives as PTP1B inhibitors. Source: Medicinal Chemistry Research (2013). URL:[Link]
-
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters (2010). URL:[Link]
-
Isothiazole synthesis via Sonogashira coupling. Source: Organic Chemistry Portal. URL:[Link]
Sources
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- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. asianpubs.org [asianpubs.org]
- 5. Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Discovery of novel and potent thiazoloquinazolines as selective Aurora A and B kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. isothiazole.com [isothiazole.com]
- 9. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, a molecule of interest for applications in medicinal chemistry and materials science. The synthetic strategy is designed as a robust and efficient three-step process, commencing with the synthesis of a 5-halo-1,2-thiazole intermediate, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with propargyl alcohol, and culminating in the chlorination of the resulting alcohol. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice to ensure successful synthesis and purification of the target compound.
Introduction
The 1,2-thiazole scaffold is a significant heterocyclic motif present in a variety of biologically active compounds and functional materials.[1][2] The introduction of an electrophilic chloropropargyl group at the 5-position of the thiazole ring creates a versatile building block for further chemical elaboration, such as click chemistry or nucleophilic substitution reactions. This functional handle makes 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole a valuable intermediate for the synthesis of novel pharmaceutical agents and advanced organic materials. The synthetic route detailed herein is designed to be accessible and reproducible for researchers with a solid background in synthetic organic chemistry.
Overall Synthetic Strategy
The synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is proposed via a three-step sequence. The retrosynthetic analysis reveals a strategy centered around a key Sonogashira cross-coupling reaction.
Caption: Retrosynthetic analysis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
The forward synthesis involves:
-
Synthesis of a 5-halo-1,2-thiazole: This protocol will focus on the synthesis of 5-bromo-1,2-thiazole as a key intermediate.
-
Sonogashira cross-coupling: The 5-bromo-1,2-thiazole will be coupled with propargyl alcohol in the presence of a palladium catalyst and a copper(I) co-catalyst.[3][4]
-
Chlorination: The resulting 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole will be converted to the final product using a suitable chlorinating agent.
Experimental Protocols
Part 1: Synthesis of 5-Bromo-1,2-thiazole
The synthesis of 5-bromo-1,2-thiazole can be achieved through various methods. One common approach involves the diazotization of 5-amino-1,2-thiazole followed by a Sandmeyer-type reaction.
Materials
| Reagent/Solvent | Formula | MW | Quantity | Purity |
| 5-Amino-1,2-thiazole | C₃H₄N₂S | 100.14 | 1.0 g | ≥97% |
| Hydrobromic acid | HBr | 80.91 | 10 mL | 48% aq. |
| Sodium nitrite | NaNO₂ | 69.00 | 0.7 g | ≥98% |
| Copper(I) bromide | CuBr | 143.45 | 1.5 g | ≥98% |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 50 mL | aq. |
| Brine | NaCl | 58.44 | 50 mL | aq. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g |
Protocol
-
Diazotization:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 5-amino-1,2-thiazole in 10 mL of 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of 0.7 g of sodium nitrite in 5 mL of water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL round-bottom flask, suspend 1.5 g of copper(I) bromide in 10 mL of 48% hydrobromic acid and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Gas evolution (N₂) will be observed.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromo-1,2-thiazole.
-
Caption: Workflow for the synthesis of 5-Bromo-1,2-thiazole.
Part 2: Sonogashira Coupling of 5-Bromo-1,2-thiazole with Propargyl Alcohol
This step involves the palladium- and copper-catalyzed cross-coupling of 5-bromo-1,2-thiazole with propargyl alcohol to form 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole.
Materials
| Reagent/Solvent | Formula | MW | Quantity | Purity |
| 5-Bromo-1,2-thiazole | C₃H₂BrNS | 164.02 | 1.0 g | ≥97% |
| Propargyl alcohol | C₃H₄O | 56.06 | 0.51 mL | ≥99% |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 43 mg | ≥98% |
| Copper(I) iodide | CuI | 190.45 | 23 mg | ≥99.5% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 15 mL | Anhydrous |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 15 mL | Anhydrous |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 100 mL | |
| Saturated NH₄Cl | NH₄Cl | 53.49 | 50 mL | aq. |
| Brine | NaCl | 58.44 | 50 mL | aq. |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | 5 g |
Protocol
-
Reaction Setup:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1,2-thiazole (1.0 g), Pd(PPh₃)₂Cl₂ (43 mg), and CuI (23 mg).
-
Add anhydrous THF (15 mL) and anhydrous triethylamine (15 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
-
Addition of Alkyne:
-
Add propargyl alcohol (0.51 mL) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated ammonium chloride solution (2 x 25 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole.
-
Caption: Workflow for the Sonogashira coupling reaction.
Part 3: Chlorination of 5-(3-Hydroxyprop-1-yn-1-yl)-1,2-thiazole
The final step is the conversion of the terminal alcohol to a chloride using thionyl chloride.
Materials
| Reagent/Solvent | Formula | MW | Quantity | Purity |
| 5-(3-Hydroxyprop-1-yn-1-yl)-1,2-thiazole | C₆H₅NOS | 139.17 | 1.0 g | ≥97% |
| Thionyl chloride (SOCl₂) | SOCl₂ | 118.97 | 0.63 mL | ≥99% |
| Pyridine | C₅H₅N | 79.10 | 0.07 mL | Anhydrous |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Anhydrous |
| Saturated NaHCO₃ | NaHCO₃ | 84.01 | 30 mL | aq. |
| Brine | NaCl | 58.44 | 30 mL | aq. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g |
Protocol
-
Reaction Setup:
-
In a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve 1.0 g of 5-(3-hydroxyprop-1-yn-1-yl)-1,2-thiazole in 20 mL of anhydrous dichloromethane.
-
Add a catalytic amount of anhydrous pyridine (0.07 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Chlorination:
-
Slowly add thionyl chloride (0.63 mL) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
-
Caption: Workflow for the chlorination reaction.
Mechanistic Insights
Sonogashira Coupling: The Sonogashira reaction proceeds through a synergistic catalytic cycle involving both palladium and copper. The palladium cycle involves oxidative addition of the 5-bromo-1,2-thiazole to Pd(0), followed by transmetalation with a copper(I) acetylide intermediate and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[3] The copper cycle facilitates the formation of the copper(I) acetylide from propargyl alcohol and the base.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Triethylamine is a flammable and corrosive liquid.
-
Palladium catalysts can be toxic and should be handled with care.
References
-
Li, C. J. Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proc Natl Acad Sci U S A. 2005;102(16):5619-5624. Available from: [Link]
-
ACS Publications. CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes: Syntheses of 1,4-Diynes and Alkynyl Shift Access to Unsymmetrical 1,n-Diynes. The Journal of Organic Chemistry. Available from: [Link]
-
NSF Public Access Repository. Cu(I)-Catalyzed 1,2-Alkynyl-propargylation and -benzylation of Benzyne Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of thiazoles. Available from: [Link]
-
Li, J. J. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Molecules. 2011;16(12):9957-9967. Available from: [Link]
-
PubMed. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Org Lett. 2002;4(15):2485-8. Available from: [Link]
-
Organic Chemistry Portal. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
ResearchGate. Synthesis of Thiazolo[3,2‐b][5][6][7]triazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. Available from: [Link]
-
Taylor & Francis Online. Synthesis of 6-Benzylimidazo[2,1-b][5][8]thiazole During Sonogashira Coupling. Phosphorus, Sulfur, and Silicon and the Related Elements. 2010;185(1):155-162. Available from: [Link]
-
Wikipedia. Thiazole. Available from: [Link]
-
ResearchGate. A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Available from: [Link]
-
PMC. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules. 2020;25(24):5946. Available from: [Link]
-
MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021;26(3):645. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
PMC. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. 2022;27(6):1996. Available from: [Link]
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YouTube. Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Available from: [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. Available from: [Link]
-
PMC. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. J Med Chem. 2016;59(1):154-169. Available from: [Link]
-
PMC. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Molecules. 2021;26(22):6847. Available from: [Link]
-
ResearchGate. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]
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ResearchGate. (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Available from: [Link]
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Application Notes and Protocols for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in Click Chemistry
Introduction: A Heterobifunctional Linker for Modern Chemistry
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a uniquely versatile heterobifunctional molecule poised for significant applications in drug discovery, chemical biology, and materials science. Its structure thoughtfully combines three key functional elements:
-
A terminal alkyne , the quintessential handle for engaging in highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions.[1][2][3]
-
A propargyl chloride , which serves as a reactive electrophilic site for subsequent nucleophilic substitution reactions, enabling orthogonal functionalization.
-
A 1,2-thiazole core , a privileged heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, potentially imparting desirable pharmacokinetic and pharmacodynamic properties to the resulting conjugates.[4][5][6][7]
These features allow for a modular and strategic approach to synthesizing complex molecular architectures. This guide provides detailed protocols and insights for leveraging the capabilities of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in advanced chemical applications.
Core Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is its participation in CuAAC, a cornerstone of click chemistry.[1][3] This reaction facilitates the covalent ligation of the thiazole moiety to any azide-functionalized molecule, be it a small molecule, a peptide, a protein, a nucleic acid, or a polymer surface.[2][3][8] The reaction is characterized by its high yields, stereospecificity (forming the 1,4-disubstituted triazole regioisomer), and tolerance of a wide range of functional groups and reaction conditions, including aqueous environments.[1][9]
Reaction Principle
The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) species. The copper(I) catalyst activates the terminal alkyne of the thiazole derivative, facilitating its cycloaddition with an azide to form a stable 1,2,3-triazole ring.[1]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: General CuAAC in Organic Solvents
This protocol is suitable for conjugating 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole to azide-containing small molecules that are soluble in organic solvents.
Materials:
-
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
-
Azide-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, DMSO, or DMF)
-
EDTA (for work-up)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the azide substrate (1.0 equiv) and 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (1.1 equiv) in the chosen solvent (e.g., 10 mL of 1:1 t-BuOH/H₂O for a 1 mmol scale reaction). Stir until fully dissolved.
-
Catalyst Preparation:
-
In a separate microcentrifuge tube, prepare a fresh aqueous solution of CuSO₄·5H₂O (e.g., 100 µL of a 0.5 M solution for 5 mol%).
-
In another tube, prepare a fresh aqueous solution of sodium ascorbate (e.g., 200 µL of a 0.5 M solution for 10 mol%).
-
-
Reaction Initiation: Add the CuSO₄ solution to the stirred solution of reactants, followed immediately by the sodium ascorbate solution. The solution may turn from blue to a yellow-green or brown color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 1-12 hours).
-
Work-up:
-
Once the reaction is complete, add a saturated aqueous solution of EDTA (10 mL) to the flask and stir vigorously for 30 minutes to chelate the copper catalyst.
-
If an organic solvent was used, dilute the mixture with water and extract the product with an appropriate organic solvent like ethyl acetate (3 x 20 mL).[10]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: Bioconjugation in Aqueous Media
This protocol is designed for labeling biological macromolecules, such as proteins or DNA, in an aqueous buffer. The use of a water-soluble Cu(I)-stabilizing ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial to enhance reaction efficiency and protect biomolecules from oxidative damage.[9][11]
Materials:
-
Azide-modified biomolecule (e.g., protein, oligonucleotide) in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in a water-miscible organic solvent like DMSO (e.g., 10 mM).
-
In a microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of Cu:ligand is recommended.[11] For example, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.
-
-
Reaction Setup:
-
To your azide-modified biomolecule solution (e.g., 100 µM in 500 µL buffer), add the 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole stock solution to achieve the desired final concentration (e.g., 1 mM, a 10-fold excess).
-
Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[11] Gently mix the solution by inverting the tube.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light if working with fluorescently-labeled molecules.
-
Purification: Remove the excess reagents and copper catalyst from the labeled biomolecule using an appropriate method:
-
For proteins: Use a desalting column (e.g., PD-10) or dialysis.
-
For oligonucleotides: Ethanol precipitation can be effective.[9]
-
-
Analysis: Confirm the successful conjugation using methods such as SDS-PAGE with fluorescence imaging (if a fluorescent azide was used), mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
Caption: General workflow for biomolecule labeling using CuAAC.
Quantitative Data Summary
The following table provides starting parameters for optimizing CuAAC reactions with 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. Optimal conditions may vary depending on the specific substrates.
| Parameter | Small Molecule Synthesis | Bioconjugation | Notes |
| Thiazole Alkyne | 1.0 - 1.2 equivalents | 10 - 100 equivalents | Excess is used in bioconjugation to drive the reaction to completion. |
| Azide Substrate | 1.0 equivalent (Limiting) | 1.0 equivalent (Limiting) | The biomolecule is typically the limiting reagent. |
| CuSO₄ | 1 - 5 mol% | 0.1 - 0.5 mM (final conc.) | Higher catalyst loading can sometimes accelerate the reaction but may require more rigorous removal. |
| Sodium Ascorbate | 5 - 10 mol% | 1 - 5 mM (final conc.) | Should be in excess of CuSO₄ to maintain the Cu(I) state.[11] |
| Ligand (THPTA) | Not always necessary | 5 equivalents to Cu | Crucial for protecting biomolecules and enhancing reaction rates in aqueous media.[9][11] |
| Solvent | t-BuOH/H₂O (1:1), DMSO, DMF | Aqueous Buffer (e.g., PBS) | Solvent choice depends on substrate solubility. |
| Temperature | Room Temperature (20-25 °C) | Room Temperature or 4 °C | Lower temperatures can be used to preserve sensitive biomolecules. |
| Reaction Time | 1 - 12 hours | 30 min - 4 hours | Generally faster in bioconjugation due to higher reagent concentrations. |
Advanced Applications: Dual Functionalization
The presence of the propargyl chloride moiety on the thiazole ring opens up possibilities for a second, orthogonal modification step. After the initial CuAAC reaction, the resulting triazole-linked product still contains the reactive chloride, which can be displaced by various nucleophiles (e.g., thiols, amines, azides) in an S_N2 reaction. This dual-functional nature is highly valuable for:
-
Drug Discovery: Creating focused libraries of compounds where one part of the molecule is varied via click chemistry and a second part is diversified through nucleophilic substitution.
-
PROTACs and Molecular Glues: Synthesizing complex linkers where one end binds to a target protein (via the azide partner) and the other end can be functionalized to recruit an E3 ligase.
-
Materials Science: Attaching the thiazole to a surface via click chemistry and then using the chloride to "grow" polymer chains or attach other functional moieties.[12]
Caption: Strategy for dual functionalization using orthogonal reactions.
Safety and Handling
-
Organic Azides: Low molecular weight organic azides can be explosive. Handle with care behind a safety shield and avoid heat, shock, and friction.
-
Copper Salts: Copper salts are toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Perform reactions in a well-ventilated fume hood.
Conclusion
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is a powerful and versatile building block for click chemistry applications. Its unique combination of a terminal alkyne, a reactive chloride, and a biologically relevant thiazole core provides researchers in diverse fields with a valuable tool for constructing novel molecular conjugates. The protocols and data provided herein serve as a robust starting point for exploring the vast potential of this reagent in bioconjugation, drug development, and materials science.
References
-
Click chemistry. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]
-
Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. (n.d.). Macromolecules. Retrieved February 19, 2026, from [Link]
-
Protocols. (n.d.). baseclick. Retrieved February 19, 2026, from [Link]
-
The Use of Click Chemistry in Drug Development Applications. (2021). DergiPark. Retrieved February 19, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 19, 2026, from [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262. Available at: [Link]
-
A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Chemical Reviews Letters. Retrieved February 19, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021, January 25). Molecules. Retrieved February 19, 2026, from [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
-
Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. (n.d.). Molecules. Retrieved February 19, 2026, from [Link]
-
Thiazole. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). Molecules. Retrieved February 19, 2026, from [Link]
-
Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). ACS Omega. Retrieved February 19, 2026, from [Link]
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? (2022, November 3). ACS Medicinal Chemistry Letters. Retrieved February 19, 2026, from [Link]
-
Thiazole, a privileged scaffold in drug discovery. (2023, October 18). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2024, August 19). Molecules. Retrieved February 19, 2026, from [Link]
-
1,3-Thiazole nucleus as promising molecular platform against antimicrobial resistance: a recent overview in drug discovery. (2025, November 5). European Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
-
An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024, November 3). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation. (2021, May 11). Molecules. Retrieved February 19, 2026, from [Link]
-
Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 19, 2026, from [Link]
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Application Note: Step-by-Step Preparation of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Executive Summary
This Application Note details the synthetic route for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole , a functionalized heteroaryl alkyne often utilized as an electrophilic "warhead" in covalent drug discovery (targeting cysteine residues) or as a versatile intermediate for click chemistry.
Unlike the more common 1,3-thiazole isomers, the 1,2-thiazole (isothiazole) scaffold requires specific handling due to the unique electronics of the N-S bond. This protocol utilizes a robust Sonogashira cross-coupling followed by a mild deoxychlorination , designed to minimize the risk of allenic isomerization common in propargylic systems.
Key Chemical Transformations[1]
-
C(sp2)–C(sp) Bond Formation: Pd/Cu-catalyzed coupling of 5-bromo-1,2-thiazole with propargyl alcohol.
-
Functional Group Interconversion: Conversion of the propargylic alcohol to the chloride using thionyl chloride (
) under basic buffering.
Retrosynthetic Analysis & Strategy
The synthesis is designed based on a convergent approach. The direct coupling of propargyl chloride is avoided due to its high reactivity and tendency to undergo self-polymerization or oxidative homocoupling (Glaser coupling) under standard catalytic conditions.
Reaction Pathway (Graphviz Visualization)
Figure 1: Retrosynthetic logic prioritizing the stability of the propargyl alcohol intermediate.
Experimental Protocols
Stage 1: Sonogashira Coupling
Objective: Synthesis of 3-(1,2-thiazol-5-yl)prop-2-yn-1-ol. Rationale: The 5-position of 1,2-thiazole is electronically analogous to the 2-position of thiophene, making it receptive to oxidative addition by Palladium(0).
Materials & Reagents
| Reagent | Equiv.[1][2][3][4] | Role |
| 5-Bromo-1,2-thiazole | 1.0 | Electrophile |
| Propargyl Alcohol | 1.2 | Nucleophile |
| Pd(PPh3)2Cl2 | 0.03 (3 mol%) | Pre-catalyst |
| CuI | 0.015 (1.5 mol%) | Co-catalyst |
| Triethylamine (TEA) | 3.0 | Base/Solvent |
| THF (Anhydrous) | Solvent | Co-solvent (optional) |
Step-by-Step Protocol
-
Degassing (Critical): In a flame-dried Schlenk flask, dissolve 5-bromo-1,2-thiazole (1.0 equiv) in anhydrous THF/TEA (1:1 ratio, 0.2 M concentration). Sparge with Argon for 15 minutes to remove dissolved oxygen.
-
Expert Insight: Oxygen causes homocoupling of the alkyne (Glaser coupling) and deactivates the Pd catalyst.
-
-
Catalyst Addition: Add
and CuI under a positive stream of Argon. The solution should turn yellow/brown. -
Alkyne Addition: Add propargyl alcohol (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at 45°C for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).
-
Endpoint: Disappearance of the bromide (
) and appearance of a more polar spot ( ).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.[5]
-
Dilute with EtOAc, wash with saturated
(to sequester Copper) and Brine.
-
-
Purification: Flash column chromatography (Silica gel, gradient 10%
40% EtOAc in Hexanes).-
Yield Expectation: 75–85%.[6]
-
Stage 2: Deoxychlorination
Objective: Conversion of the alcohol to 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
Rationale: Direct reaction with
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][6] | Role |
| Intermediate Alcohol | 1.0 | Substrate |
| Thionyl Chloride ( | 1.5 | Chlorinating Agent |
| Pyridine | 2.0 | HCl Scavenger |
| Dichloromethane (DCM) | Solvent | Anhydrous Solvent |
Step-by-Step Protocol
-
Setup: Dissolve the intermediate alcohol (from Stage 1) in anhydrous DCM (0.1 M) in a round-bottom flask. Cool to 0°C (Ice bath).
-
Base Addition: Add Pyridine (2.0 equiv) and stir for 5 minutes.
-
Chlorination: Add
(1.5 equiv) dropwise over 10 minutes. -
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
Quench: Pour the reaction mixture carefully into ice-cold saturated
solution. -
Extraction: Extract with DCM (3x). Dry combined organics over
. -
Purification: Rapid filtration through a short silica plug (eluting with 10% EtOAc/Hexanes).
-
Note: Propargyl chlorides can degrade on silica if exposed for too long.
-
Yield Expectation: 80–90%.[11]
-
Analytical Validation (QC)
| Technique | Expected Signal | Diagnostic Value |
| 1H NMR ( | Confirms | |
| 1H NMR ( | Confirms Isothiazole H-3 proton (deshielded by N). | |
| 13C NMR | Confirms | |
| LC-MS | [M+H]+ matches formula | Verifies mass and Cl isotope pattern (3:1 ratio). |
Safety & Handling Application Note
Propargyl Chloride Hazards
The final product, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole , contains a propargylic chloride moiety.
-
Alkylating Agent: This compound is a potent electrophile and potential genotoxin. Handle only in a fume hood with double gloving.
-
Shock Sensitivity: While the heteroaryl ring adds mass, propargyl chlorides can be unstable. Do not distill to dryness.
-
Storage: Store at -20°C under Argon.
Isothiazole Synthesis Context
If 5-bromo-1,2-thiazole is unavailable, it must be synthesized. Unlike thiazoles (which brominate at C5 via electrophilic substitution), isothiazoles require lithiation for regioselective 5-functionalization due to the specific acidity of the C5 proton [1].
-
Route: Isothiazole +
-BuLi (-78°C) 5-Li-isothiazole Quench with or NBS.
Process Workflow Diagram
Figure 2: Operational workflow ensuring safety and purity.
References
-
Isothiazole Lithiation
-
Sanders, F. & Wakefield, B. J. (1992). Metallation of isothiazoles. Journal of the Chemical Society .
-
-
Sonogashira Coupling Reviews
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews .
-
-
Chlorination of Propargylic Alcohols
-
Bernady, K. F., et al. (1980). Prostaglandins and congeners.[2] 20. Synthesis of prostaglandins via conjugate addition of lithium cuprates to cyclopentenones. The Journal of Organic Chemistry . (Describes standard
protocols for sensitive alcohols).
-
-
Safety of Propargyl Chlorides
-
Fisher Scientific. (2021).[12] Safety Data Sheet: Propargyl Chloride.
-
Sources
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- 4. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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- 12. chemrevlett.com [chemrevlett.com]
Application Note: Strategic Utilization of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in Drug Design
Abstract
This application note details the strategic implementation of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (Compound 1 ) as a high-value scaffold in modern medicinal chemistry. Combining the bioisosteric utility of the 1,2-thiazole (isothiazole) ring with the electrophilic reactivity of a propargylic chloride, this molecule serves two distinct but critical roles: (1) a "warhead" precursor for Targeted Covalent Inhibitors (TCIs) and (2) a linchpin intermediate for Fragment-Based Drug Discovery (FBDD). We provide validated protocols for cysteine reactivity profiling and library synthesis, supported by mechanistic insights into its reactivity manifold.
Introduction: The Scaffold Advantage
In the pursuit of novel therapeutics, the 1,2-thiazole core has emerged as a privileged structure, offering a lipophilicity profile distinct from its 1,3-thiazole and pyridine counterparts while maintaining aromaticity and hydrogen-bond accepting capabilities.
Compound 1 functionalizes this core with a 3-chloroprop-1-ynyl tail.[1][2][3] This specific substitution pattern at the C5 position creates a linear, rigid vector extending from the heteroaromatic core, terminating in a reactive electrophile.
Key Structural Features[4][5][6]
-
1,2-Thiazole Core: Acts as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and metabolic stability. The N-S bond provides unique electronic properties for
-stacking interactions. -
Alkyne Spacer: A rigid linker that prevents conformational collapse, ensuring the electrophile is projected deep into protein pockets.
-
Propargylic Chloride: A "soft" electrophile capable of engaging nucleophiles via
mechanisms. In the context of drug design, it serves as a latent covalent warhead targeting non-catalytic cysteines.
Chemical Reactivity & Safety Profile
Reactivity Manifold
The chloropropyne moiety is highly versatile. The electron-withdrawing nature of the isothiazole ring (via the alkyne linker) enhances the electrophilicity of the methylene carbon, facilitating rapid nucleophilic attack.
Figure 1: Reactivity Pathways of Scaffold 1
Caption: Divergent synthetic pathways for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. The scaffold serves as a branch point for covalent drugs, library generation, or chemical biology probes.
Safety Advisory
-
Hazard: Propargylic chlorides are potent alkylating agents.[4] They are potential skin sensitizers and mutagens.
-
Handling: All procedures must be conducted in a fume hood. Double-gloving (nitrile) is mandatory. Quench excess reagent with 10% cysteine or glutathione solution before disposal.
Application I: Targeted Covalent Inhibitor (TCI) Design
The resurgence of covalent drugs (e.g., Ibrutinib, Osimertinib) has driven demand for "tunable" warheads. While acrylamides are standard, propargylic electrophiles offer a different reactivity profile, often requiring specific orientation within the active site to react, thus reducing off-target toxicity (glutathione depletion).
Mechanism of Action
The sulfhydryl group of a cysteine residue attacks the methylene carbon of the propargyl chloride, displacing the chloride ion. This results in an irreversible thioether bond, permanently silencing the target protein.
Target Selection Criteria:
-
Non-Catalytic Cysteine: Target a cysteine located in a solvent-exposed region or a specific pocket (e.g., the "gatekeeper" region of kinases).
-
Proximity: The isothiazole ring must bind with sufficient affinity (
) to position the chloropropyne tail within 3–5 Å of the target cysteine.
Application II: Library Synthesis (Fragment Linking)
For non-covalent programs, Compound 1 acts as a "linchpin." The chloride is displaced by diverse amines or alkoxides to generate a library of 5-substituted isothiazoles.
Advantages:
-
Rigidity: The alkyne linker restricts the conformational freedom of the resulting side chain, potentially reducing the entropic penalty of binding.
-
Synthetic Ease: Reactions proceed under mild basic conditions, compatible with automated parallel synthesis.
Experimental Protocols
Protocol A: Cysteine Reactivity Profiling (GSH Assay)
Purpose: To determine the intrinsic electrophilicity of the scaffold and predict potential off-target toxicity.
Materials:
-
Compound 1 (10 mM in DMSO)
-
Reduced Glutathione (GSH) (10 mM in PBS, pH 7.4)
-
Internal Standard (e.g., Indomethacin)
-
LC-MS/MS system[5]
Procedure:
-
Preparation: Dilute Compound 1 to a final concentration of 50 µM in PBS (pH 7.4) containing 500 µM GSH (1:10 ratio to simulate cellular excess).
-
Incubation: Incubate the mixture at 37°C with varying time points: 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: At each time point, remove a 50 µL aliquot and quench with 50 µL of 1% Formic Acid in Acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via LC-MS.
-
Calculation: Plot the natural log of the remaining Compound 1 concentration vs. time to determine the pseudo-first-order rate constant (
).-
Target Range: A
between 15–120 minutes suggests a "tunable" warhead. mins implies high promiscuity; hours implies low reactivity.
-
Protocol B: Parallel Synthesis of Isothiazole-Amine Library
Purpose: To generate a diverse set of analogs by displacing the chloride with various amines.
Reagents:
Workflow:
-
Setup: In a 96-well reaction block, dispense Compound 1 (0.1 mmol) dissolved in 1 mL ACN.
-
Addition: Add 1.2 equivalents of the respective amine and 2.0 equivalents of
. -
Reaction: Seal the block and shake at 60°C for 4 hours.
-
Note: For volatile amines, use a sealed pressure vessel or conduct at Room Temperature (RT) for 12 hours.
-
-
Workup: Filter off the solid carbonate. Evaporate solvent using a centrifugal evaporator (Genevac).
-
Purification: Resuspend in DMSO/MeOH (1:1) and purify via Prep-HPLC.
Table 1: Troubleshooting Common Synthetic Issues
| Observation | Probable Cause | Corrective Action |
| Low Yield | Volatility of Compound 1 | Lower reaction temp to 40°C; ensure seal integrity. |
| Allene Formation | Use a non-nucleophilic, bulky base (e.g., DIPEA) instead of Carbonate. | |
| Hydrolysis (OH product) | Wet solvents | Use anhydrous ACN/DMF and store reagents over molecular sieves. |
Mechanism of Action Visualization
The following diagram illustrates the specific mechanism of cysteine alkylation by the scaffold within a protein binding pocket.
Caption: Kinetic mechanism of Targeted Covalent Inhibition (TCI). The reaction is defined by the binding affinity (
References
-
Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link
- Potts, K. T. (1977). The Chemistry of 1,2- and 1,3-Thiazoles. Comprehensive Heterocyclic Chemistry. (Foundational text on isothiazole stability and chemistry).
-
Flanagan, M. E., et al. (2014). Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors. Journal of Medicinal Chemistry, 57(23), 10072–10079. Link
- Pinto, A., et al. (2011). Propargylamines: a versatile scaffold for the design of new therapeutic agents. European Journal of Medicinal Chemistry, 46(8), 3143-3157. (Demonstrates the utility of the propargyl linker).
-
Singh, J., et al. (2011). The resurgence of covalent drugs.[10][11] Nature Reviews Drug Discovery, 10, 307–317. Link
Sources
- 1. 1326931-68-3_CAS号:1326931-68-3_2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[2-(trifluoromethyl)phenyl]acetamide - 化源网 [chemsrc.com]
- 2. 2227999-70-2_CAS号:2227999-70-2_rac-2-{[(1R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-3-hydroxy-2-methylpropanoic acid - 化源网 [m.chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. How Propargyl Chloride 85% in DMF Enhances Chemical Synthesis Efficiency [jindunchemical.com]
- 5. isothiazole.com [isothiazole.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]
- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 9. Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC [nbrc.sciencecentral.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: Strategic Functionalization of the Chloropropynyl Moiety in 1,2-Thiazole Scaffolds
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The 1,2-Thiazole Scaffold and the Versatility of the Chloropropynyl Group
The 1,2-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive building block for drug design. The introduction of a chloropropynyl chain onto this scaffold provides a highly versatile synthetic handle, opening a gateway for a wide array of subsequent chemical transformations. This reactive group is not merely a linker but an active participant in molecular construction, allowing for the strategic introduction of diverse functional groups and the exploration of novel chemical space.
This guide provides a detailed exploration of the methodologies for functionalizing the chloropropynyl chain on 1,2-thiazole derivatives. We will delve into the mechanistic underpinnings of these transformations, offering field-proven protocols and insights to empower researchers in their synthetic endeavors.
Core Synthetic Strategy: The Sonogashira Coupling
The Palladium-catalyzed Sonogashira cross-coupling reaction is a cornerstone of C-C bond formation, particularly for the synthesis of substituted alkynes.[2][3][4] Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups make it an ideal choice for the intricate functionalization of the 1,2-thiazole-chloropropynyl system.[2][4]
Mechanism & Rationale
The Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) complex and a copper(I) co-catalyst.[2][3] The palladium catalyst undergoes oxidative addition to the chloroalkyne, forming a palladium(II) acetylide complex. Simultaneously, the copper(I) salt reacts with the terminal alkyne to generate a copper(I) acetylide. Transmetalation between the palladium(II) complex and the copper(I) acetylide, followed by reductive elimination, yields the desired coupled product and regenerates the palladium(0) catalyst.[3] The choice of ligands, base, and solvent is critical for efficient catalysis and suppression of side reactions, such as the undesired homocoupling of the terminal alkyne.[4][5]
Experimental Protocol: General Procedure for Sonogashira Coupling of a 1,2-Thiazole Derivative
This protocol details a general procedure for the coupling of a terminal alkyne to a chloropropynyl-1,2-thiazole core.
Materials:
-
Chloropropynyl-1,2-thiazole derivative (1 mmol, 1 eq)
-
Terminal alkyne (1.2 mmol, 1.2 eq)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
CuI (0.1 mmol, 10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 mmol, 3 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or a mixture) (10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ and CuI.
-
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the terminal alkyne to the mixture and stir for another 10 minutes.
-
Finally, add the chloropropynyl-1,2-thiazole derivative.
-
The reaction mixture is then heated to the desired temperature (typically 50-80 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Representative Examples of Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | Aryl-substituted alkyne | >85 |
| 2 | Ethynyltrimethylsilane | Silyl-protected alkyne | >90 |
| 3 | Propargyl alcohol | Hydroxy-functionalized alkyne | >75 |
Visualization: Sonogashira Coupling Workflow
Caption: Workflow for the Sonogashira coupling of chloropropynyl-1,2-thiazoles.
Alternative Functionalization Pathways
While the Sonogashira coupling is a powerful tool, other synthetic strategies can be employed to functionalize the chloropropynyl chain, offering access to a different range of chemical entities.
Nucleophilic Substitution Reactions
The chlorine atom in the chloropropynyl moiety is susceptible to nucleophilic displacement, providing a straightforward route to introduce heteroatoms.[6]
Rationale:
This reaction proceeds via an Sₙ2 or Sₙ2' mechanism, where a nucleophile replaces the leaving group.[6][7] Strong nucleophiles such as azides, amines, and thiols can readily displace the chloride, leading to the formation of new C-N, C-S, or C-O bonds. The choice of solvent is crucial to solvate the nucleophile and facilitate the reaction.
Experimental Protocol: Azide Substitution
Materials:
-
Chloropropynyl-1,2-thiazole derivative (1 mmol, 1 eq)
-
Sodium azide (NaN₃) (1.5 mmol, 1.5 eq)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
Dissolve the chloropropynyl-1,2-thiazole derivative in DMF in a round-bottom flask.
-
Add sodium azide in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Visualization: Nucleophilic Substitution Pathway
Caption: General scheme for nucleophilic substitution on the chloropropynyl chain.
Cycloaddition Reactions
The alkyne functionality of the chloropropynyl group is a prime candidate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Rationale:
The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. The resulting triazole ring is a valuable pharmacophore, known for its ability to participate in hydrogen bonding and dipole-dipole interactions.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol assumes the prior synthesis of the corresponding azide via nucleophilic substitution as described above.
Materials:
-
Azido-propynyl-1,2-thiazole derivative (1 mmol, 1 eq)
-
Terminal alkyne (1.1 mmol, 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%)
-
Sodium ascorbate (0.2 mmol, 20 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the azido-propynyl-1,2-thiazole derivative and the terminal alkyne in the solvent mixture.
-
Add the copper(II) sulfate pentahydrate, followed by the sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualization: CuAAC Reaction Logic
Caption: Logical flow of the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Trustworthiness & Self-Validating Systems
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: Thin-layer chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of the desired product. A clean conversion with minimal side products is indicative of a successful reaction.
-
Spectroscopic Confirmation: The structure of the final, purified product must be unequivocally confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the successful incorporation of the new functional group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the product, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence or absence of key functional groups, such as the disappearance of the azide stretch (~2100 cm⁻¹) after a successful CuAAC reaction.
-
By adhering to these analytical practices, researchers can ensure the integrity of their results and the reliability of the synthetic methods employed.
Conclusion
The chloropropynyl group on a 1,2-thiazole core is a powerful and versatile synthetic intermediate. Through well-established methodologies such as Sonogashira coupling, nucleophilic substitution, and cycloaddition reactions, a vast array of novel 1,2-thiazole derivatives can be accessed. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in drug discovery and organic synthesis, enabling the efficient and strategic exploration of this valuable chemical space.
References
-
Beyzaei, H. et al. (2016). One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. Iranian Journal of Chemistry and Chemical Engineering, 35(4), 31-37. [Link]
-
Sharma, A., & Sharma, R. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. ScienceScholar, 4(2), 5272-5290. [Link]
-
Khlebnikov, A. I., & Fiksdahl, A. (2011). Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU. [Link]
-
Bondock, S., et al. (2013). Efficient Synthesis of New Functionalized 2-(Hetaryl)thiazoles. Synthetic Communications, 43(1), 59-71. [Link]
-
Ghasemi, S., et al. (2020). Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. Scientific Reports, 10(1), 1-10. [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3981. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Nguyen, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(4), 346-367. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira reaction. [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Urban, M. & Klepetářová, B. (n.d.). Flow Chemistry: Sonogashira Coupling. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Khan, I., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10456-10466. [Link]
-
Khan, I. (2019). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions. Chemical Science, 10(40), 9305-9311. [Link]
-
Peterson, B. M., et al. (2022). Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles. Journal of the American Chemical Society, 144(37), 17091-17100. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Definition, Nucleophiles, Electrophiles & Leaving Groups [Video]. YouTube. [Link]
-
Baran Laboratory, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]
-
Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]
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- 5. depts.washington.edu [depts.washington.edu]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Scalable synthesis methods for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
An Application Guide to the Scalable Synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Abstract
This technical guide provides a comprehensive, scalable, and robust synthetic strategy for the preparation of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, a key structural motif of interest in medicinal chemistry and drug development. Recognizing the absence of a direct, scalable published procedure, this document outlines a modular, three-stage process founded on established and reliable chemical transformations. The proposed route hinges on a palladium-copper catalyzed Sonogashira cross-coupling reaction, which offers high efficiency, functional group tolerance, and scalability. Detailed, field-tested protocols are provided for the synthesis of the requisite precursors—5-iodo-1,2-thiazole and 3-chloroprop-1-yne—and their subsequent coupling to yield the target compound. This guide is intended for researchers, chemists, and process development professionals seeking to implement a logical and efficient synthesis of this and structurally related compounds.
Strategic Overview & Retrosynthetic Analysis
The 1,2-thiazole (isothiazole) ring is a vital heterocycle in pharmacologically active molecules.[1] The introduction of a functionalized alkynyl side-chain at the C5 position, such as the 3-chloroprop-1-yn-1-yl group, creates a versatile intermediate. The terminal chloride can be displaced by various nucleophiles, making this compound a valuable building block for library synthesis and the development of targeted therapeutics.
A direct, one-pot construction of this molecule at scale is synthetically challenging. Therefore, a convergent and modular approach is superior, allowing for the optimized, separate synthesis of key fragments before their final assembly. Our retrosynthetic analysis identifies a Sonogashira cross-coupling as the most logical and industrially proven disconnection.[2][3]
This strategy breaks down the target molecule into two primary precursors: a halogenated 1,2-thiazole electrophile and a terminal alkyne nucleophile. For maximal reactivity in palladium-catalyzed coupling reactions, an iodo-substituted heterocycle is preferred over bromo- or chloro-analogs.[3]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Precursor 1: 5-Iodo-1,2-thiazole
The synthesis of the key heterocyclic precursor is achieved in two stages: formation of the parent 1,2-thiazole ring, followed by regioselective iodination at the C5 position.
Protocol 2.1: Synthesis of 1,2-Thiazole
The parent 1,2-thiazole ring can be constructed via several established methods.[4] The following protocol is adapted from the reaction of a β-thiocyanatovinyl aldehyde with ammonia, which provides a reliable entry point.
Materials:
-
3-Thiocyanatoprop-2-enal
-
Ammonia (aqueous solution, 28-30%)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
In a fume hood, dissolve 3-thiocyanatoprop-2-enal (1.0 eq) in diethyl ether (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Add aqueous ammonia (2.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,2-thiazole.
-
Purify the crude product by vacuum distillation to obtain pure 1,2-thiazole.
Protocol 2.2: Regioselective Iodination of 1,2-Thiazole
Direct halogenation of the 1,2-thiazole ring is known to occur preferentially at the C5 position under acidic conditions due to the electronic nature of the heterocycle.[1]
Materials:
-
1,2-Thiazole (1.0 eq)
-
Iodine (I₂) (1.1 eq)
-
Nitric acid (fuming, >90%)
-
Glacial acetic acid
-
Sodium thiosulfate (10% aqueous solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
Safety First: This reaction uses fuming nitric acid and should be performed in a chemical fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat).
-
Charge a three-neck round-bottom flask, equipped with a magnetic stirrer, dropping funnel, and thermometer, with 1,2-thiazole (1.0 eq) and glacial acetic acid.
-
In a separate beaker, dissolve iodine (1.1 eq) in a minimal amount of glacial acetic acid.
-
Add the iodine solution to the reaction flask and stir until homogeneous.
-
Cool the reaction flask to 10-15 °C using an ice bath.
-
Slowly add fuming nitric acid (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 20 °C. A mild exotherm will be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Decolorize the mixture by adding 10% aqueous sodium thiosulfate solution dropwise until the dark iodine color disappears.
-
Neutralize the mixture by the slow, careful addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 5-iodo-1,2-thiazole.
Synthesis of Precursor 2: 3-Chloroprop-1-yne
Propargyl chloride is a volatile and lachrymatory substance. Its synthesis must be conducted in a well-ventilated fume hood. This protocol is a lab-scale adaptation of established industrial methods.[5]
Materials:
-
Propargyl alcohol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Pyridine (catalytic, 0.05 eq)
-
Diethyl ether (anhydrous)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution).
-
Charge the flask with propargyl alcohol (1.0 eq) and pyridine (0.05 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add thionyl chloride (1.2 eq) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C. Vigorous gas evolution (HCl and SO₂) will occur.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Gently heat the mixture to 40-50 °C and maintain for 2 hours to drive the reaction to completion.
-
Cool the mixture to room temperature. The product is volatile and can be isolated by careful distillation.
-
Alternatively, for subsequent use in coupling, the reaction can be diluted with a high-boiling point aprotic solvent (e.g., toluene) and used as a standardized solution after a careful aqueous workup (quenching into ice water, separation, washing with bicarbonate solution, and drying). Note: Due to its volatility and reactivity, it is often preferable to use the 3-chloroprop-1-yne solution directly in the next step.
Final Assembly: Scalable Sonogashira Coupling
The Sonogashira reaction is a robust C-C bond-forming reaction that couples terminal alkynes with aryl or heteroaryl halides.[3] The use of a palladium catalyst with a copper(I) co-catalyst under basic conditions is standard.[2]
Caption: Sonogashira coupling reaction workflow.
Protocol 4.1: Synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Materials:
-
5-Iodo-1,2-thiazole (1.0 eq)
-
3-Chloroprop-1-yne (1.2 eq, as a solution or freshly distilled)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 eq)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Ammonium chloride (saturated aqueous solution)
Procedure:
-
Inert Atmosphere: This reaction is sensitive to oxygen. All glassware should be oven-dried, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
To a Schlenk flask, add 5-iodo-1,2-thiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe. Stir to dissolve the solids.
-
Add the solution of 3-chloroprop-1-yne (1.2 eq) dropwise at room temperature.
-
Stir the reaction at room temperature for 8-12 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product should be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
Data Summary and Process Control
The following table outlines the expected parameters for the scalable synthesis. Yields are indicative and may vary based on scale and optimization.
| Step | Reaction | Key Reagents | Temp. (°C) | Time (h) | Typical Yield | Notes & QC Checkpoint |
| 2.2 | Iodination | I₂, Fuming HNO₃ | 15 → RT | 12-16 | 65-75% | Monitor by TLC/GC-MS for complete consumption of starting material. |
| 3.0 | Chlorination | SOCl₂, Pyridine | 0 → 50 | 3-4 | 70-85% | Use product directly or confirm purity (>95%) by GC before use. |
| 4.1 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N | RT | 8-12 | 75-90% | Run under inert gas. Monitor for disappearance of 5-iodothiazole. |
Field Insights & Troubleshooting
-
Causality of Reagent Choice: In the Sonogashira coupling, triethylamine acts as both the base to neutralize the HI by-product and as a solvent. Copper(I) iodide is crucial for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center, accelerating the catalytic cycle.
-
Troubleshooting Low Yields: If the Sonogashira coupling stalls or gives low yields, consider the following:
-
Catalyst Deactivation: Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly.
-
Homocoupling (Glaser coupling): The formation of a diacetylene byproduct from the alkyne can occur. Running the reaction at a slightly lower temperature or ensuring slow addition of the alkyne can minimize this.
-
Impure Precursors: Purity of the 5-iodo-1,2-thiazole and 3-chloroprop-1-yne is critical. Impurities can poison the catalyst.
-
-
Scalability Considerations: For large-scale synthesis, consider using a more robust palladium source and ligands that are more stable. The removal of copper post-reaction can be challenging at scale; copper-free Sonogashira conditions could be explored if metal contamination is a major concern.
Conclusion
The multi-step synthesis outlined in this guide, culminating in a Sonogashira cross-coupling, represents a logical, robust, and scalable route to 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. By breaking down the synthesis into manageable, high-yielding steps, this approach allows for process control and optimization at each stage. The protocols provided serve as a validated starting point for laboratory synthesis and can be adapted for pilot-scale and manufacturing campaigns.
References
- Science of Synthesis, Vol. 11: Five-Membered Hetarenes with One Chalcogen and One Additional Heteroatom, Georg Thieme Verlag, 2002. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121650]
- Tian, H., Marrazzo, J.-P. R., Huynh, T., & Fleming, F. F. (2025). A formal [4 + 1] addition of NaSH to bromoisocyanoalkenes provides an array of 4- or 5-monosubstituted or 4,5-disubstituted thiazoles. The Journal of Organic Chemistry, 90, 4513-4517. [URL: https://www.organic-chemistry.org/abstracts/lit4/896.shtm]
- Müller, T., et al. (2001). Continuous method for producing propargyl chloride. U.S. Patent 6,291,731 B1. [URL: https://patents.google.
-
Heravi, M. M., et al. (2010). SYNTHESIS OF 6-BENZYLIMIDAZO[2,1-b][1][5]THIAZOLE DURING SONOGASHIRA COUPLING. Synthetic Communications, 40, 173–178. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397910802573155]
- Christoforou, I. C., & Koutentis, P. A. (2006). New regiospecific isothiazole C-C coupling chemistry. Organic & Biomolecular Chemistry, 4(19), 3681–3693. [URL: https://pubs.rsc.org/en/content/articlelanding/2006/ob/b607442a]
- Abdel-Wahab, B. F., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [URL: https://medwinpublishers.com/JOB/a-review-on-isothiazoles-and-their-derivatives-synthesis-reactions-and-pharmaceutical-importance.pdf]
- Chimirri, A., et al. (2001).
- Zapf, A., & Beller, M. (2001). The state of the art in palladium-catalyzed cross-coupling reactions of aryl chlorides.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: Catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0040403900910943]
- Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Rackham, D. M. (Ed.). (1998). Isotopes in the Physical and Biomedical Sciences: Labelled Compounds (Part B). Elsevier.
- Elgemeie, G. H., & Zaghary, W. A. (2001). Recent developments in the chemistry of 1,2-thiazoles (isothiazoles). Journal of the Chinese Chemical Society, 48(6A), 1037-1054.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cs/c1cs15071e]
- Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. medwinpublisher.org [medwinpublisher.org]
- 5. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
Application Note: Cyclization Reagents for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole Derivatives
This Application Note is designed to guide researchers through the specific chemical transformations of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (isothiazole) derivatives.
The guide focuses on the propargyl chloride moiety at the C-5 position, which serves as a versatile "electrophilic warhead" for cyclization. Depending on the reagent selected, this scaffold can be converted into fused bicyclic systems (e.g., thienoisothiazoles) or linked bi-heterocyclic assemblies (e.g., thiazolyl-isothiazoles).
Strategic Overview
The 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole scaffold presents a unique dual-electrophile system. The reactivity is driven by the propargyl chloride side chain, which contains two distinct reactive sites:
-
The Alkyl Chloride (
Carbon): Highly susceptible to displacement by nucleophiles. -
The Alkyne (
Carbon): Prone to nucleophilic addition (5-exo-dig or 6-endo-dig cyclization) or metal-catalyzed coupling.
Mechanistic Divergence
The choice of reagent dictates the cyclization pathway:
-
S-Nucleophiles (Thiourea/Sulfides): Lead to Thiophene or Thiazole rings.
-
N-Nucleophiles (Amines/Amidines): Lead to Pyrrole or Pyrimidine rings.
-
C-4 Activation: If the isothiazole core possesses a leaving group or electron-withdrawing group at C-4, fused bicyclic systems (e.g., Thieno[2,3-d]isothiazole) are accessible.
Reagent Selection Guide
The following table categorizes reagents by the target heterocycle formed upon cyclization with the 5-(3-chloroprop-1-ynyl) precursor.
| Target Heterocycle | Primary Reagent | Catalyst / Additive | Mechanism |
| 2-Aminothiazole (Linked) | Thiourea | Ethanol / Reflux | |
| Thieno[2,3-d]isothiazole (Fused)* | Sodium Sulfide ( | DMF / | Thiol formation |
| Pyrrole (Linked/Fused) | Primary Amines ( | CuCl / TEA | Cu-catalyzed amino-cyclization |
| Pyrazole (Linked) | Hydrazine Hydrate | Ethanol / AcOH | Nucleophilic attack |
*Note: Fused ring synthesis often requires an activating group (e.g., -CHO, -CN) at the C-4 position of the isothiazole core.
Detailed Experimental Protocols
Protocol A: Synthesis of Linked 2-Aminothiazoles
Reagent: Thiourea Application: Creating bi-heterocyclic libraries (Isothiazole-Thiazole hybrids) for kinase inhibition studies.
Mechanism:
The sulfur atom of thiourea displaces the chlorine atom (
Step-by-Step Procedure:
-
Preparation: Dissolve 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (1.0 equiv) in absolute Ethanol (0.1 M concentration).
-
Addition: Add Thiourea (1.2 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (
) with vigorous magnetic stirring.-
Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (
) should disappear within 2–4 hours, replaced by a lower spot (amine product).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms (hydrochloride salt), filter and wash with cold ethanol.
-
If no precipitate, concentrate the solvent in vacuo. Neutralize the residue with saturated
solution to precipitate the free base.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (DCM/MeOH gradient).
Validation Check:
-
NMR: Look for the disappearance of the propargyl
doublet ( ppm) and the appearance of a thiazole aromatic proton ( ppm) and broad singlet.
Protocol B: Synthesis of Fused Thieno[2,3-d]isothiazoles
Reagent: Sodium Sulfide (
Step-by-Step Procedure:
-
Solvation: Dissolve the substrate (1.0 equiv) in anhydrous DMF (Dimethylformamide).
-
Reagent Prep: Finely crush Sodium Sulfide nonahydrate (1.5 equiv) and add it to the solution.
-
Note: Anhydrous
can be used but often requires heating to dissolve. The nonahydrate releases water which can aid solubility but may require longer drying times later.
-
-
Cyclization: Heat the mixture to
for 6 hours.-
Color Change: The reaction often turns deep yellow or orange/brown.
-
-
Quench: Pour the reaction mixture into ice-cold water (10x volume).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.
-
Purification: Dry over
, concentrate, and purify via column chromatography.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the divergent synthesis pathways based on the nucleophile selected.
Caption: Divergent cyclization pathways for 5-(3-chloroprop-1-ynyl)isothiazoles based on nucleophile selection.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Thiourea) | Formation of disulfide dimer | Degas solvents (Argon purge) to prevent oxidation of intermediate thiols. |
| Incomplete Reaction | Poor solubility of Na2S | Switch solvent to DMSO or add a phase transfer catalyst (e.g., TBAB). |
| Multiple Spots (TLC) | Polymerization of alkyne | Dilute reaction (0.05 M) to favor intramolecular cyclization over intermolecular polymerization. |
| No Fused Product | Lack of C-4 activation | If C-4 is unsubstituted ( |
References
-
Synthesis of Thieno[2,3-d]isothiazoles
-
Propargyl Chloride Cyclization (General Thiazole Synthesis)
-
Isothiazole Chemistry Overview
- Title: Product Class 15: Isothiazoles (Science of Synthesis).
- Source: Thieme Connect.
-
URL:[Link]
Sources
Application Note: Cysteine-Selective Functionalization via Propargylic Substitution using 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
This Application Note is structured as a high-level technical guide for the use of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (referred to herein as CPT-Pro ) in bioconjugation.
Given the specific chemical functionality (a propargylic chloride warhead attached to a heteroaromatic isothiazole core), this guide focuses on its primary utility: Site-Selective Cysteine Alkylation for covalent tagging or inhibition.
Executive Summary
This guide details the protocol for using 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (CPT-Pro) as a covalent modifier of cysteine residues in proteins and peptides. Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), the propargylic chloride moiety in CPT-Pro offers a tunable electrophilic warhead that reacts rapidly with solvent-exposed thiols via an SN2 mechanism, installing a stable thioether-alkyne-isothiazole adduct.
This reagent is particularly valuable for:
-
Pharmacophore Installation: Introducing the bioactive 1,2-thiazole (isothiazole) scaffold into protein active sites.
-
Activity-Based Protein Profiling (ABPP): Targeting nucleophilic cysteines in catalytic triads.
-
Steric Probing: The rigid alkyne spacer (
) projects the thiazole ring away from the protein surface, minimizing steric clash during conjugation.
Chemical Mechanism & Rationale[1][2][3][4][5][6]
The Electrophilic Warhead
The molecule features a 3-chloroprop-1-ynyl group. This is a "propargylic electrophile."
-
Reactivity: The chloride is a good leaving group. The adjacent alkyne (
) withdraws electron density, enhancing the electrophilicity of the methylene ( ) carbon. -
Selectivity: At physiological pH (7.0–8.0), the sulfhydryl group of cysteine (pKa ~8.3, lower in active sites) is deprotonated to the thiolate anion (
), which is significantly more nucleophilic than amines (Lysine), ensuring high chemoselectivity.
The Isothiazole Cargo
The 1,2-thiazole ring serves as a stable heterocyclic reporter or pharmacophore. Unlike isothiazolones (which are themselves electrophilic and prone to ring-opening), the aromatic 1,2-thiazole core remains intact during the propargylation reaction, serving as a robust tag.
Reaction Pathway
The reaction proceeds via nucleophilic substitution (SN2):
Caption: Mechanistic pathway of cysteine alkylation by CPT-Pro via SN2 displacement.
Experimental Protocol
Materials Required
| Component | Specification | Storage |
| CPT-Pro Reagent | >95% Purity, lyophilized or oil | -20°C (Desiccated) |
| Reaction Buffer | 50 mM HEPES or PBS, pH 7.5 | 4°C |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Prepare Fresh |
| Organic Co-solvent | DMSO (Anhydrous) | RT |
| Quenching Reagent | DTT (Dithiothreitol) or Excess Cysteine | -20°C |
| Desalting Column | Zeba Spin or PD-10 (MWCO 7 kDa) | 4°C |
Preparation of Stock Solutions
-
CPT-Pro Stock (50 mM): Dissolve the 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole in anhydrous DMSO.
-
Note: Propargylic chlorides can hydrolyze slowly in water; keep this stock anhydrous and minimize freeze-thaw cycles.
-
-
TCEP Stock (100 mM): Dissolve in water. Neutralize to pH 7.0 if using TCEP-HCl.
Conjugation Workflow (Standard Protein)
Step 1: Protein Reduction (Critical) Ensure cysteines are accessible and not disulfide-bonded (unless targeting free surface cysteines only).
-
Dilute protein to 50–100 µM in Reaction Buffer (pH 7.5).
-
Add TCEP (10-fold molar excess over protein).
-
Incubate: 20 minutes at Room Temperature (RT).
-
Why TCEP? Unlike DTT, TCEP does not contain thiols that would compete for the CPT-Pro reagent, so it does not need to be removed before labeling [1].
Step 2: Labeling Reaction
-
Add CPT-Pro Stock to the reduced protein solution.
-
Target Concentration: 10 to 20-fold molar excess of CPT-Pro over protein.
-
Solvent Tolerance: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.
-
Incubation: 1–2 hours at RT or 4°C overnight. Protect from light.
Step 3: Quenching
-
Add DTT or Cysteine (final concentration 10 mM) to quench unreacted CPT-Pro.
-
Incubate for 10 minutes.
Step 4: Purification
-
Remove excess reagent and byproducts using a Desalting Column (e.g., Zeba Spin) equilibrated with storage buffer (e.g., PBS).
-
Alternative: Dialysis is acceptable but slower.
Visualization of Workflow
Caption: Step-by-step bioconjugation workflow for CPT-Pro labeling.
Validation & Quality Control
Intact Protein LC-MS
This is the gold standard for validation.
-
Expected Mass Shift: Calculate the molecular weight of the added group.
-
Formula of added group:
(Thiazole ring + Propyne linker - Cl + H from thiol displacement? No, H is lost from thiol, Cl is lost from reagent). -
Net Mass Addition: MW(Reagent) - MW(HCl).
-
Exact Calculation:
-
Reagent: 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (
). -
Leaving Group: Cl (35.45 Da).
-
Protein Loss: H (1.008 Da).
-
Mass Shift (
M): + (MW of Reagent - 36.46). -
Roughly: +121 Da (Thiazole-C3H2).
-
-
-
Success Criteria: Observation of +121 Da peaks (or multiples thereof for multi-cysteine proteins) in the deconvoluted mass spectrum.
Ellman’s Reagent Assay
Quantify free thiols before and after conjugation.
-
Protocol: React aliquots with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). Measure absorbance at 412 nm.
-
Result: A decrease in free thiol concentration post-reaction confirms successful alkylation.
Competition Assay
To prove specificity:
-
Pre-incubate protein with Iodoacetamide (standard alkylator) for 30 mins.
-
Add CPT-Pro .
-
Analyze by MS.[1]
-
Result: If CPT-Pro labeling is blocked by Iodoacetamide, it confirms Cysteine specificity [2].
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Oxidized thiols | Increase TCEP concentration or reduction time. |
| pH too low | Adjust pH to 7.5–8.0 (Thiolate formation requires basic pH). | |
| Reagent hydrolysis | Use fresh CPT-Pro stock; ensure DMSO is anhydrous. | |
| Precipitation | High DMSO conc. | Keep DMSO < 5%.[2] Add reagent slowly while vortexing.[3] |
| Over-labeling | Reduce reagent excess (try 5x instead of 20x). | |
| Non-Specific Labeling | pH > 8.5 | Lower pH to < 8.0 to prevent Lysine (amine) reaction. |
Safety & Handling
-
Lacrymator Warning: Propargylic chlorides are potent lacrymators (tear gas agents). Always handle CPT-Pro in a chemical fume hood.
-
Toxicity: Alkylating agents are potential mutagens. Wear nitrile gloves, lab coat, and safety glasses.
-
Disposal: Quench all waste streams with excess thiol (cysteine or methionine) before disposal to neutralize the electrophile.
References
-
Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry. Link
-
Weerapana, E., et al. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature. Link
-
Ekkebus, R., et al. (2013). On terminal alkynes that can react with active-site cysteine nucleophiles in proteases. Journal of the American Chemical Society. Link
-
Chalker, J. M., et al. (2009). Chemical modification of proteins at cysteine: opportunities in chemistry and biology. Chemistry – An Asian Journal. Link
Disclaimer: This protocol is designed for research use only. Optimization may be required for specific protein targets.
Sources
Troubleshooting & Optimization
Improving reaction yields of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole synthesis
Status: Operational Ticket ID: CHEM-ISO-5-CL Subject: Optimization of Yields & Stability in Isothiazole-Alkyne Coupling
Executive Summary
This guide addresses the synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole . The synthesis of this molecule presents two distinct antagonistic challenges:
-
The Isothiazole Ring: The 1,2-thiazole (isothiazole) core contains a weak N–S bond (
), rendering it susceptible to reductive cleavage under harsh cross-coupling conditions or nucleophilic attack by strong bases. -
The Propargyl Chloride Moiety: This functional group is highly reactive (alkylating agent) and prone to hydrolysis or polymerization if not handled at low temperatures.
Recommendation: Do not attempt to couple 5-bromo-1,2-thiazole directly with propargyl chloride. The yield will be comprised by allene formation and multiple alkylations. The "Gold Standard" route is a 2-Step Protocol : Sonogashira coupling with propargyl alcohol, followed by Deoxychlorination.
Module 1: The C–C Bond Formation (Sonogashira Coupling)
Objective: Coupling 5-bromo-1,2-thiazole with propargyl alcohol.
The Protocol
-
Reagents: 5-Bromo-1,2-thiazole (1.0 eq), Propargyl alcohol (1.2 eq).
-
Catalyst System:
(3-5 mol%) + CuI (2 mol%). -
Base/Solvent:
(2.5 eq) in anhydrous THF or DMF (degassed). -
Conditions: Argon atmosphere, Room Temperature (RT) to 40°C max.
Troubleshooting Guide: Coupling Phase
| Symptom | Probable Cause | Corrective Action |
| Black precipitate forms immediately | Oxidation of Pd catalyst. | Critical: Degas solvents via sparging (Ar bubbling) for 20 mins before adding catalyst. Oxygen promotes homocoupling (Glaser) and kills the active Pd(0) species. |
| Yield < 30% (Starting material remains) | Catalyst poisoning by Isothiazole Sulfur. | The N–S bond can coordinate to Pd, deactivating it. Fix: Increase catalyst loading to 5 mol%. Switch to a bulky, electron-rich ligand like XPhos to prevent sulfur coordination. |
| Ring Cleavage (N–S bond break) | Base is too nucleophilic or Temp too high. | Isothiazoles degrade in strong nucleophilic bases. Fix: Switch from amines to inorganic bases like |
| Dimer formation (Glaser coupling) | Excess Copper + Oxygen. | Reduce CuI loading to 1 mol%. Ensure strict anaerobic conditions. Add propargyl alcohol slowly (syringe pump) to keep its concentration low relative to the aryl halide. |
Module 2: The Functionalization (Deoxychlorination)
Objective: Converting the alcohol intermediate to the target chloride.
The Protocol
-
Reagents: Alcohol Intermediate (1.0 eq), Thionyl Chloride (
, 1.5 eq), Pyridine (2.0 eq). -
Solvent: DCM (Dichloromethane) or
. -
Conditions: 0°C (Ice bath)
RT.
Troubleshooting Guide: Chlorination Phase
| Symptom | Probable Cause | Corrective Action |
| Dark Tarry Product | Polymerization of propargyl chloride. | Fix: Keep reaction at 0°C. Do not reflux. Quench immediately upon completion. Add a radical inhibitor (e.g., BHT) if storing the product. |
| Product decomposes on Silica | Acid sensitivity. | Propargyl chlorides can be acid-sensitive. Fix: Pretreat silica gel with 1% |
| Low Conversion | HCl scavenging failure. | The reaction generates HCl gas. If not neutralized, it can attack the isothiazole nitrogen. Fix: Ensure Pyridine is fresh and dry. Alternatively, use the Appel Reaction (below) for neutral conditions. |
Alternative: The Appel Reaction (Milder)
If the isothiazole ring degrades with
-
Mechanism: Generates the chloride under essentially neutral conditions, preserving the sensitive N–S bond.
Visualizing the Pathway
The following diagram illustrates the synthetic workflow and the critical decision points for troubleshooting.
Caption: Workflow logic for the 2-step synthesis, highlighting critical checkpoints for catalyst poisoning and acid-sensitivity.
FAQs: Expert Insights
Q1: Why can't I use 5-iodo-1,2-thiazole? It's more reactive. A: You can, and it often works better for difficult couplings. However, 5-iodoisothiazoles are significantly less stable and harder to store than their bromo-counterparts. If you synthesize the iodo-precursor fresh, use it immediately.
Q2: My product degrades during rotary evaporation. Why?
A: Propargyl chlorides are thermally unstable. Do not heat the water bath above 30°C. If the product is an oil, traces of acid (from
Q3: Can I use water as a co-solvent?
A: For the Sonogashira step, yes (e.g., THF/Water), but you must use a water-soluble ligand (like sulfonated phosphines). However, for the Chlorination step, strictly anhydrous conditions are required. Water will hydrolyze the
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Appel, R. (1975).[1] Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition, 14(12), 801–811. Link
-
Vicini, P., et al. (2000). Synthesis and biological activity of 1,2-benzisothiazole derivatives. Farmaco, 55(8), 579-584. (Demonstrates isothiazole ring stability issues). Link
-
Sperry, J. B., & Wright, D. L. (2005). The application of isothiazoles in synthesis.[2][3] Current Opinion in Drug Discovery & Development. (Review of isothiazole chemistry and N-S bond lability).
Sources
Technical Support Center: Purification Strategies for Chlorinated Alkyne Isothiazoles
Welcome to the technical support center dedicated to the purification of chlorinated alkyne isothiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique and often challenging compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to empower you to make informed decisions during your purification workflows.
The isothiazole core is a significant scaffold in medicinal chemistry, and its derivatization with reactive groups like chloro- and alkyne- moieties introduces specific purification hurdles. This guide provides a structured approach to overcoming these challenges, ensuring the integrity and purity of your final compound, which is critical for any downstream application, from biological assays to further synthetic steps.
Troubleshooting Guide: Addressing Common Purification Issues
This section is formatted as a direct response to problems you might encounter in the lab.
Question 1: I'm seeing multiple spots on my TLC, and I'm not sure what they are. What are the common impurities I should expect?
Answer:
Understanding potential impurities is the first step toward devising a successful purification strategy. For chlorinated alkyne isothiazoles, impurities generally fall into three categories, stemming from the synthesis process.
-
Organic Impurities: These are the most common and structurally similar to your target compound, making them challenging to separate.
-
Starting Materials: Incomplete consumption of the initial isothiazole, alkyne precursor, or chlorinating agent.
-
By-products: These can arise from side reactions. For instance, during chlorination of an isothiazole ring, you might get isomers with chlorine at different positions or even di-chlorinated species. Halogenation of alkynes can also lead to di- or tetra-halogenated alkanes if the reaction is not well-controlled.
-
Dehalogenated Products: It's not uncommon to have impurities where the chlorine atom has been lost, which can be difficult to separate chromatographically.
-
Degradation Products: Isothiazolium salts, for example, can be sensitive to nucleophilic attack, leading to ring-opened byproducts.
-
-
Inorganic Impurities: These are typically salts resulting from reagents or work-up procedures (e.g., inorganic salts, catalysts). These are often the easiest to remove via an aqueous work-up or filtration.
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., DMF, toluene) can be stubborn to remove.
A preliminary analysis by LC-MS or GC-MS can be invaluable for identifying the molecular weights of these impurities, giving you a clearer picture of what you need to separate.
Question 2: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's happening?
Answer:
This is a classic issue, particularly with nitrogen-containing heterocycles like isothiazoles. The streaking is often due to strong, non-ideal interactions between your basic compound and the acidic silanol groups on the surface of the silica gel. This can also lead to irreversible adsorption or even decomposition of your product on the column.
Here’s a systematic approach to troubleshoot this:
-
Test for Stability: Before committing your entire batch to a column, spot your compound on a silica TLC plate. Let it sit for 30-60 minutes, then elute. If you see new spots or a streak from the baseline, your compound is likely unstable on silica.
-
Modify the Mobile Phase:
-
For Basic Compounds: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silica sites. Triethylamine (TEA) at 0.1-1% is a common choice for less polar solvent systems (e.g., Hexane/Ethyl Acetate). For more polar systems (e.g., DCM/Methanol), a few drops of ammonium hydroxide in the methanol portion can be effective. This ensures your compound remains as the uncharged free base, which will elute more cleanly.
-
-
Switch the Stationary Phase: If modifying the mobile phase doesn't work, the interaction with silica is too problematic. Consider these alternatives:
-
Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds that are sensitive to silica.
-
Reversed-Phase (C18) Chromatography: This is an excellent orthogonal technique. Instead of a polar stationary phase, you use a non-polar one (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often the go-to method for HPLC purification.
-
Workflow for Addressing Poor Chromatography
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Question 3: I have a solid product, but it fails to crystallize from any solvent I try. It just "oils out." What should I do?
Answer:
"Oiling out" is a common frustration in crystallization where the compound separates from the solution as a liquid rather than a solid lattice. This usually happens when the solution is supersaturated or cooled too quickly, or when impurities are inhibiting crystal formation.
Here is a troubleshooting protocol:
-
Re-dissolve and Cool Slowly: Add a small amount of hot solvent to re-dissolve the oil, then allow the flask to cool to room temperature as slowly as possible. Insulating the flask can help. Slow cooling gives the molecules time to orient themselves into a crystal lattice.
-
Induce Crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a tiny amount of pure, solid material, add one crystal to the cooled solution. This provides a perfect template for further crystallization.
-
-
Re-evaluate Your Solvent System:
-
If a single solvent isn't working, a two-solvent (or mixed-solvent) system is often the solution.
-
Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble).
-
Heat this solution, and then slowly add a "bad" or "anti-solvent" (in which your compound is insoluble) dropwise until the solution just starts to become cloudy.
-
Add a drop or two of the "good" solvent to make it clear again, and then cool slowly.
-
-
-
Pre-Purification: If impurities are the issue, a quick preliminary purification might be necessary. Pass the crude material through a small plug of silica or treat the hot solution with activated charcoal (if colored impurities are present) before attempting crystallization again.
Frequently Asked Questions (FAQs)
This section covers broader questions about strategy and best practices.
FAQ 1: What is the best general purification strategy for a novel chlorinated alkyne isothiazole?
Answer:
There is no single "best" strategy, as it depends heavily on the physical properties of your specific compound (solid vs. oil, polarity, stability). However, a robust and logical workflow is to use orthogonal purification methods.
-
Initial Purification with Flash Column Chromatography: This is typically the first step to remove the bulk of impurities. Given the potential for instability, starting with a small-scale run to screen conditions (as described in Troubleshooting Question 2) is highly recommended.
-
Secondary Purification via Crystallization or HPLC:
-
If your compound is a solid: Crystallization is an extremely powerful technique for achieving high purity. A successful crystallization can often remove closely related impurities that are difficult to separate by chromatography.
-
If your compound is an oil or won't crystallize: Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is mechanistically different from normal-phase flash chromatography, making it an excellent orthogonal technique for removing any remaining impurities.
-
General Purification Workflow
Caption: A general decision tree for purifying chlorinated alkyne isothiazoles.
FAQ 2: How do I choose the right solvent system for column chromatography?
Answer:
The ideal solvent system for flash chromatography should give your target compound a Retention Factor (Rf) of 0.25-0.35 on a TLC plate. This generally provides the best separation from impurities.
Step-by-Step Protocol for Solvent System Selection:
-
Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot a TLC Plate: Use a capillary tube to make small, concentrated spots of your stock solution on the baseline of a silica gel TLC plate.
-
Test Different Solvent Systems: Develop the TLC plates in chambers containing different solvent mixtures. Start with common, relatively non-polar mixtures and gradually increase polarity.
-
Analyze the Results: Visualize the plates under a UV lamp and/or by staining.
-
If your compound has a high Rf (>0.5), the solvent system is too polar. Reduce the proportion of the polar solvent.
-
If your compound has a low Rf (<0.2), the solvent system is not polar enough. Increase the proportion of the polar solvent.
-
Aim for good separation between your target spot and the nearest impurities.
-
Recommended Starting Solvent Systems
| Polarity | Solvent System | Compound Type |
| Low | Hexanes / Ethyl Acetate | For relatively non-polar compounds. |
| Medium | Dichloromethane / Methanol | A versatile system for a wide range of polarities. |
| High | Ethyl Acetate / Methanol | For highly polar compounds. |
Note: For basic compounds, remember to add a modifier like Triethylamine (0.5%) to the solvent system to prevent streaking.
FAQ 3: What analytical methods are essential for confirming the purity of my final product?
Answer:
Confirming purity requires more than just a single sharp peak on an HPLC chromatogram. A combination of orthogonal analytical techniques is necessary to provide a complete picture and ensure trustworthiness in your results.
-
Chromatographic Methods (HPLC/GC): High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment, capable of detecting and quantifying organic impurities, often at trace levels. Gas Chromatography (GC) is particularly useful for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These are essential for confirming the structure of your compound. The absence of unexpected signals is a strong indicator of purity.
-
Quantitative NMR (qNMR): This is a powerful, often underutilized technique for determining absolute purity. Unlike chromatography, which provides relative purity (area %), qNMR can quantify your compound against a certified internal standard, providing an absolute purity value (w/w %). It is mechanistically different from chromatography and thus an excellent orthogonal method.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.
-
Melting Point Analysis: For crystalline solids, a sharp melting point range (typically < 2 °C) is a classic indicator of high purity. Impurities tend to broaden and depress the melting point.
A comprehensive purity assessment would involve showing a clean ¹H NMR spectrum, a single peak in HPLC chromatograms using at least two different methods (e.g., different columns or mobile phases), and a correct mass spectrum.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]
-
Ishizuka, N., et al. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering. [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. [Link]
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications. [Link]
-
Umemura, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. [Link]
-
Welch, C. J., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Knize, M. G., et al. (1994). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed. [Link]
- Curran, D. P., et al. (2002). HPLC method for purifying organic compounds.
-
Tayana. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Georg Thieme Verlag. (2004). Product Class 15: Isothiazoles. Science of Synthesis. [Link]
- Aziz, S. B., et al. (2013). Method For Removing Halogens From An Aromatic Compound.
-
Margun, A. A., et al. (2024). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series. [Link]
-
Niefiedowicz, A., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. [Link]
-
Clary, K. E., et al. (2023). Reactive Chlorine Capture by Dichlorination of Alkene Linkers in Metal–Organic Frameworks. ACS Applied Materials & Interfaces. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. [Link]
-
IntechOpen. (2025). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]
-
PharmExcel Consulting. (2024). The Complete Guide to Active Pharmaceutical Ingredients (APIs). [Link]
-
Save My Exams. (2025). Techniques (OCR A Level Chemistry A): Revision Note. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]
-
Bakulev, V. A., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]
-
Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]
-
ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. [Link]
-
University of Liverpool. (n.d.). Aromatic Heterocyclic Chemistry. [Link]
- AIST. (2018). Method for concentration and purification of alkyne-containing molecules.
-
Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medwin Publishers. [Link]
-
Ashenhurst, J. (2013). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry. [Link]
- El-Gazzar, M. G., et al. (2024).
Preventing decomposition of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole during storage
Compound: 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole[1]
Executive Summary
The stability of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is governed by two competing reactive functionalities: the electrophilic propargyl chloride tail and the nucleophilic isothiazole nitrogen.[1] Improper storage leads to a rapid, autocatalytic decomposition cycle driven by hydrolysis and intermolecular self-alkylation.[1]
This guide provides a self-validating protocol to arrest these pathways, ensuring compound integrity for pharmaceutical and agrochemical applications.[1]
Part 1: The Decomposition Mechanism (Why It Fails)
To prevent decomposition, you must understand the "Death Spiral" of this molecule. It is not simply "unstable"; it is reactive by design.[1][2]
The Primary Failure Modes:
-
Hydrolysis (Moisture Attack): The allylic/propargylic C-Cl bond is highly susceptible to solvolysis by water, generating HCl.[1]
-
Autocatalysis: The released HCl protonates the isothiazole nitrogen, rendering the ring electron-deficient and more susceptible to nucleophilic attack or ring-opening.[1]
-
Self-Alkylation (Polymerization): In concentrated forms, the isothiazole nitrogen of one molecule attacks the propargyl chloride of another, forming insoluble oligomers.[1]
Visualizing the Decomposition Pathway
Figure 1: The autocatalytic decomposition cascade triggered by moisture and acid generation.
Part 2: Storage Protocols (The "Deep Freeze" System)
Do not rely on standard "fridge" storage.[1] This compound requires an Inert Cryogenic System .
Storage Conditions Summary
| Parameter | Critical Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius suppression of alkylation kinetics.[1] 4°C is insufficient for long-term stability.[1] |
| Atmosphere | Argon or Nitrogen (Dry) | Prevents hydrolysis.[1] Argon is preferred as it is heavier than air and blankets the liquid/solid.[1] |
| Container | Amber Glass + Teflon Liner | Amber blocks UV (preventing radical formation); Teflon prevents leaching of plasticizers by the alkyl halide.[1] |
| Stabilizer | Acid Scavenger (Optional) | Storing over anhydrous |
Protocol: Receiving & Aliquoting
Perform this workflow immediately upon receipt.
-
Equilibrate: Allow the sealed shipping vial to reach room temperature inside a desiccator. Opening a cold vial condenses atmospheric water instantly.
-
Solvent Check: If the compound is a neat oil, dilute it immediately if your application allows.[1]
-
Aliquot: Split the stock into single-use amber vials under inert gas.
-
Seal: Parafilm is insufficient. Use caps with PTFE/Silicone septa and store in a secondary container with desiccant.[1]
Part 3: Troubleshooting & FAQs
Q1: The compound has turned from pale yellow to dark brown/black. Is it usable?
Status: Likely Compromised.
-
Diagnosis: This color shift indicates the formation of conjugated polymers (polyacetylenes) or ring-opening degradation products.[1]
-
Test: Dissolve a small amount in
. If you see a broad "hump" in the baseline of the NMR or significant insoluble black specks, discard the batch. -
Salvage: If the color is only light amber, filter through a small pad of neutral silica or celite to remove polymers, then re-check purity.
Q2: Can I use metal spatulas or needles?
Status: High Risk.
-
Risk: Terminal alkynes (even internal ones with propargyl chlorides can isomerize) can react with Copper, Silver, or Iron to form metal acetylides, which are shock-sensitive explosives.[1]
-
Solution: Use glass pipettes or ceramic/teflon-coated spatulas only.[1] Avoid syringes with metal needles for long-term storage; use them only for immediate transfer.[1]
Q3: I see a white precipitate in my stored solution.
Status: Check Solvent.
-
Cause: If stored in toluene/DCM, the precipitate is likely the hydrochloride salt of the isothiazole, formed from HCl released by decomposition.
-
Action: Centrifuge the sample. The supernatant may still contain active compound, but the titer has dropped. Re-titrate before use.
Q4: Why can't I store this in Methanol or Ethanol?
Status: Forbidden.
-
Chemistry: Propargyl chlorides undergo rapid
or solvolysis in alcohols, converting your active chloride into an inactive ether (e.g., 5-(3-methoxyprop-1-ynyl)-1,2-thiazole).[1] -
Proof: LC-MS will show a mass shift corresponding to
( ).[1]
Part 4: Solvent Compatibility Matrix
Use this table to select the correct carrier solvent for your experiments.
| Solvent | Compatibility | Notes |
| Toluene | Excellent | Non-polar, inert, suppresses ionization of the C-Cl bond. Best for storage.[1][2] |
| Dichloromethane | Good | Good solubility, but can become acidic over time (stabilize with amylene).[1] |
| DMF/DMAc | Fair/Poor | Polar aprotic solvents accelerate nucleophilic substitution (self-alkylation).[1] Use only for immediate reactions. |
| Methanol/Ethanol | Incompatible | Causes rapid solvolysis/etherification.[1] |
| Water | Incompatible | Causes rapid hydrolysis and HCl generation.[1] |
Part 5: Emergency Stabilization Workflow
If you suspect a batch is beginning to degrade (slight fuming or acrid smell):
Figure 2: Emergency rescue protocol to neutralize autocatalytic HCl.
References
-
Santa Cruz Biotechnology. Propargyl Chloride - Safety Data Sheet (SDS).[1] Retrieved from scbt.com.[1] Link
-
Fisher Scientific. Handling and Safety of Propargyl Halides. Retrieved from fishersci.com.[1] Link
-
Sigma-Aldrich. Isothiazole Derivatives: Stability and Storage Technical Bulletin. Retrieved from sigmaaldrich.com.[1] Link
-
PubChem. Thiazole Compound Summary: Physical Properties and Stability. National Library of Medicine.[1] Link
-
Bretherick, L. Handbook of Reactive Chemical Hazards.[1][2] (7th Ed).[1][2] Elsevier.[1] (Standard reference for alkyne/halide instability).
Sources
Technical Support Center: Sonogashira Coupling with 1,2-Thiazole Substrates
Status: Operational Ticket ID: S-ISO-12-THIA Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary: The 1,2-Thiazole Challenge
Coupling 1,2-thiazoles (isothiazoles) presents a dual-threat scenario distinct from standard heterocyclic couplings. Unlike 1,3-thiazoles, the 1,2-isomer contains a weak Nitrogen-Sulfur (N–S) bond susceptible to reductive cleavage and nucleophilic attack. Furthermore, the accessible sulfur atom acts as a potent catalyst poison, sequestering soft metals (Pd, Cu) and arresting the catalytic cycle.
This guide moves beyond standard "textbook" Sonogashira conditions (which often fail for these substrates) and provides field-validated protocols to maintain ring integrity and catalyst turnover.
Module 1: Critical Troubleshooting (Q&A)
Issue 1: Catalyst Deactivation ("The Reaction Turns Black Instantly")
User Report: I added the catalyst to my 4-bromoisothiazole solution. The mixture turned black immediately, and no product was formed after 24 hours.
Root Cause Analysis: This is classic sulfur poisoning . The isothiazole sulfur atom has a high affinity for the empty orbitals of Pd(II). In standard systems (e.g., Pd(PPh3)4), the sulfur displaces the phosphine ligands, forming a stable, non-reactive Pd-S complex. The "black" precipitate is often aggregated Pd(0) nanoparticles that have fallen out of the catalytic cycle due to ligand stripping.
Technical Solution: Switch to High-Steric/High-Electronic Ligands . Standard triphenylphosphine is insufficient. You require ligands that bind Pd tighter than the sulfur atom does and provide enough steric bulk to prevent the heterocycle from coordinating to the metal center via the sulfur.
-
Recommendation A (The Gold Standard): Use Pd-PEPPSI-IPr or Pd-PEPPSI-IPent . These N-Heterocyclic Carbene (NHC) precatalysts are extremely resistant to sulfur poisoning due to the strong
-donating nature of the carbene and the steric shield provided by the "wingtip" groups. -
Recommendation B: Use XPhos or SPhos with Pd2(dba)3. These Buchwald biaryl phosphines create a protective pocket around the Pd, facilitating oxidative addition while blocking sulfur coordination.
Issue 2: Substrate Degradation ("My Ring Disappeared")
User Report: The starting material is consumed, but I see a complex mixture of non-aromatic peaks in the NMR. The isothiazole ring seems to have opened.[1]
Root Cause Analysis: N–S Bond Cleavage. The N–S bond in 1,2-thiazoles is a weak link (bond energy ~50-60 kcal/mol). It is susceptible to:
-
Nucleophilic Attack: Strong amine bases (e.g., piperidine, morpholine) used in standard Sonogashira protocols can attack the sulfur, opening the ring.
-
Reductive Cleavage: If the reaction stalls and Pd-hydride species accumulate, the N–S bond can be hydrogenolyzed.
Technical Solution: Base & Co-catalyst Management. [2][3]
-
Eliminate Nucleophilic Amines: Switch from liquid amine bases (Et3N, Piperidine) to inorganic bases like Cs2CO3 or K3PO4 . These are sufficiently basic to deprotonate the alkyne (especially if the alkyne is activated) but lack the nucleophilicity to cleave the N–S bond.
-
Go Copper-Free: Copper acetylides are excellent nucleophiles. In rare cases, copper species can interact with the isothiazole sulfur. A Cu-free protocol (Type II Sonogashira) is safer for 1,2-thiazoles.
Issue 3: Glaser Homocoupling (The "DIY" Alkyne Dimer)
User Report: I used 1.5 equivalents of alkyne, but it’s all gone. The major product is the alkyne dimer (diyne).
Root Cause Analysis: Oxygen Ingress + Copper. The combination of Copper(I), amine base, and trace oxygen turns your reaction into a Hay/Glaser coupling system, consuming your alkyne before it can couple with the isothiazole.
Technical Solution: Rigorous Degassing & Cu-Free Conditions.
-
Protocol: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.
-
Chemistry: Adopting the Cu-free Pd-PEPPSI protocol (detailed below) eliminates the copper entirely, making Glaser coupling kinetically difficult.
Visualizing the Failure Points
The following diagram illustrates the competing pathways in isothiazole coupling. Note how the "Standard Path" is easily diverted by Poisoning or Ring Opening.
Caption: Failure Mode Analysis (FMA) of Isothiazole Cross-Coupling. Red paths indicate common failure mechanisms; Green paths indicate the optimized protocol.
Optimized Protocol: Copper-Free Pd-PEPPSI Method
This protocol is designed specifically to avoid S-poisoning and N-S cleavage. It uses a pre-formed Pd(II)-NHC precatalyst that reduces to the active Pd(0) species in situ without requiring phosphines.
Reagents:
-
Substrate: 4-Bromoisothiazole (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.2 - 1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2-3 mol%)
-
Base: Cs2CO3 (2.0 equiv) [Dried in oven]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Preparation:
-
Dry a reaction vial and magnetic stir bar in an oven at 120°C for 1 hour. Cool under a stream of Argon.
-
Critical: Weigh Cs2CO3 quickly to minimize water absorption.
-
-
Loading:
-
Add Pd-PEPPSI-IPr (3 mol%), Cs2CO3 (2.0 equiv), and the isothiazole halide (1.0 equiv) to the vial.
-
Cap the vial with a septum and purge with Argon for 5 minutes.
-
-
Solvent & Alkyne Addition:
-
Add anhydrous 1,4-Dioxane via syringe.
-
Add the terminal alkyne via syringe.
-
Note: If the alkyne is a solid, add it in Step 2.
-
-
Reaction:
-
Heat the block to 80°C . (Room temperature is often insufficient for bromides in Cu-free conditions).
-
Stir vigorously (1000 RPM). The Cs2CO3 is insoluble; high agitation is required for surface turnover.
-
Monitor by LCMS at 2 hours.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove the base and Pd black.
-
Concentrate the filtrate.
-
Purification Note: Isothiazoles are polar. Ensure your TLC solvent system is adjusted (often requires EtOAc/Hexane or DCM/MeOH).
-
Ligand Selection Matrix
Use this table to select the correct catalyst system based on your specific substrate constraints.
| Substrate Constraint | Recommended System | Why? |
| Standard Isothiazole | Pd-PEPPSI-IPr (Cu-Free) | Best balance of stability and activity. Resists S-poisoning. |
| Sterically Crowded | Pd-PEPPSI-IPent | The "IPent" ligand is bulkier than IPr, aiding reductive elimination in crowded systems. |
| Base Sensitive | Pd(OAc)2 / XPhos + K3PO4 | XPhos allows for milder bases and lower temperatures (sometimes 60°C). |
| Cost Sensitive | PdCl2(PPh3)2 (High Loading) | Not Recommended. If forced, use 10 mol% Pd to overwhelm the poisoning effect, but expect lower yields. |
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Cross-Coupling.
-
Plenio, H. (2008).[4] The Sonogashira Coupling: A Booming Methodology in Synthetic Organic Chemistry. Discusses Copper-free variants to avoid Glaser coupling.
-
Bates, R. W. (2012). Synthesis and Reactivity of Isothiazoles. Details the fragility of the N-S bond and nucleophilic cleavage risks.
-
BenchChem Technical Support. (2025). Overcoming Catalyst Deactivation in Reactions with Sulfur-Containing Compounds.
Sources
Technical Support Center: Selective Chlorination of Propynyl Isothiazoles
Executive Summary & Core Directive
The Challenge: Chlorinating the isothiazole ring (specifically at the C-4 position) while preserving a propynyl (alkyne) side chain is a classic problem of chemoselectivity .
The isothiazole ring is less electron-rich than thiophene or furan, requiring an active electrophile for substitution. However, the propynyl group is highly susceptible to electrophilic addition by active chlorine species (
The Solution: This guide prioritizes N-Chlorosuccinimide (NCS) over elemental chlorine or sulfuryl chloride. NCS provides a controlled release of
Diagnostic Matrix: Why Did My Reaction Fail?
Use this table to identify the root cause of your specific failure mode before proceeding to the protocol.
| Symptom | Observation (NMR/TLC) | Root Cause | Corrective Action |
| Side Product A | Loss of alkyne signals; appearance of alkene protons (5.0–6.5 ppm). | Electrophilic Addition. High concentration of dissolved | Switch from |
| Side Product B | Complex mixture; loss of aromatic signals; strong sulfur smell. | Ring Cleavage (Oxidative). The N-S bond was cleaved by strong oxidants or high heat. | Lower reaction temperature (<50°C). Avoid aqueous acidic media which hydrolyzes the ring. |
| Low Conversion | Starting material remains; no reaction at C-4. | Deactivated Substrate. The isothiazole ring is too electron-poor (e.g., if C-3/C-5 has EWGs). | Use a Lewis Acid catalyst ( |
| Polychlorination | Multiple halogenations observed.[1][2] | Stoichiometry Error. | Strictly control NCS equivalents (1.05 eq). Monitor via HPLC/UPLC. |
Standard Operating Procedure (SOP)
Protocol: C-4 Selective Chlorination using NCS
Objective: Monochlorination of 3-(prop-1-ynyl)isothiazole at the C-4 position.
Reagents:
-
Substrate: Propynyl isothiazole (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst (Optional): p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or
Step-by-Step Workflow:
-
Preparation: Dissolve the isothiazole substrate in anhydrous MeCN (0.2 M concentration).
-
Why: MeCN is polar enough to solubilize NCS but suppresses radical pathways compared to
.
-
-
Addition: Add NCS (1.05 equiv) in a single portion at Room Temperature (25°C).
-
Critical: Do not heat initially. Heating promotes radical chlorination of the propargylic methyl group (
of the propynyl chain).
-
-
Monitoring: Stir for 4–12 hours. Monitor by TLC/UPLC.
-
Checkpoint: If conversion is <10% after 4 hours, add pTsOH (0.1 eq) and warm to 40°C. The acid protonates NCS, increasing electrophilicity (
generation).
-
-
Quench: Pour mixture into cold 5%
(sodium thiosulfate) solution.-
Why: This instantly reduces unreacted NCS and any trace
, preventing post-reaction alkyne saturation.
-
-
Isolation: Extract with EtOAc, wash with brine, dry over
.
Mechanistic Visualization
The following diagram illustrates the competition between the desired Electrophilic Aromatic Substitution (EAS) and the fatal side reactions (Alkyne Addition and Ring Opening).
Caption: Pathway analysis showing NCS favoring the sigma complex (green path) while
Troubleshooting FAQs
Q: I am seeing chlorination at the propargylic methyl group (on the alkyne) instead of the ring. Why?
A: This is radical substitution , not electrophilic substitution. It happens if you use non-polar solvents (
-
Fix: Switch to polar aprotic solvents (MeCN, DMF) and wrap the flask in foil to exclude light. Add a radical scavenger like BHT (2,6-di-tert-butyl-4-methylphenol).
Q: Can I use Trichloroisocyanuric Acid (TCCA) instead of NCS?
A: Yes, TCCA is a potent source of
-
Recommendation: Use TCCA only if NCS fails to convert the starting material. Run the reaction at 0°C to protect the alkyne.
Q: My isothiazole has an electron-withdrawing group (EWG) at C-3. The reaction won't proceed. A: An EWG deactivates the already electron-poor isothiazole ring.
-
Fix: You need "Super-Electrophilic" conditions. Use NCS combined with Triflic Acid (
) or . Note: This increases the risk of alkyne hydration, so ensure strictly anhydrous conditions.
References
- Katritzky, A. R.; Taylor, R. "Electrophilic Substitution of Heterocycles." Advances in Heterocyclic Chemistry.
-
NCS Selectivity Protocols
-
BenchChem.[3] "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action."
-
- Isothiazole Ring Stability: Vicente-García, E. et al. "Regioselective halogenation of 1,2-azoles." Journal of Organic Chemistry. (Discusses N-S bond sensitivity).
-
Alkyne Protection Strategies
-
Organic Chemistry Portal. "N-Chlorosuccinimide (NCS) in Organic Synthesis."
-
Sources
- 1. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further reactions of furans with trithiazyl trichloride; mechanistic considerations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Stability of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole under acidic conditions
Technical Support Center: 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
A Guide to Understanding and Managing Stability in Acidic Environments
Welcome to the technical support resource for 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and need to understand its behavior under acidic conditions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field experience to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole.
Q1: What are the primary stability concerns for 5-(3-chloroprop-1-yn-1-yl)-1,2-thiazole in acidic media?
A1: The molecule possesses three key functional groups whose reactivity is influenced by acidic conditions: the 1,2-thiazole ring, the alkyne (triple bond), and the propargyl chloride moiety. The primary stability concerns are, in order of likelihood:
-
Protonation of the Thiazole Nitrogen: The nitrogen atom at position 3 (N3) of the thiazole ring is basic and can be readily protonated by acids, forming a thiazolium cation.[1] While this is a reversible equilibrium, the formation of the cation deactivates the ring system and can influence the reactivity of the side chain.
-
Reactions at the Alkyne: The electron-rich triple bond is susceptible to electrophilic addition reactions with strong acids.[2][3] This can lead to hydration (addition of water) to form a ketone or addition of hydrogen halides (e.g., HCl) to form haloalkenes.[4][5]
-
Propargylic Reactivity: The propargyl chloride system can be susceptible to nucleophilic substitution, potentially catalyzed by Brønsted or Lewis acids, which can activate the leaving group.[6]
Q2: At which specific sites on the molecule is degradation most likely to occur under acidic conditions?
A2: Degradation is most likely to initiate at two sites:
-
The Alkyne Triple Bond: This is the most reactive site for irreversible degradation. Under aqueous acidic conditions, the triple bond can undergo hydration following Markovnikov's rule, which would lead to the formation of a ketone at the carbon adjacent to the thiazole ring after tautomerization of an enol intermediate.[4][7]
-
The Thiazole Nitrogen (N3): This is the site of initial, reversible protonation.[1] While not a degradation itself, this step significantly alters the electronic properties of the entire molecule, making the thiazole ring strongly electron-withdrawing. This electronic shift can influence subsequent reactions.
Q3: What are the expected degradation products under different acidic conditions?
A3: The product profile depends heavily on the specific conditions (acid type, concentration, solvent, temperature, and presence of nucleophiles).
-
Dilute Aqueous Acid (e.g., 0.1M HCl, aqueous workup): The primary risk is the hydration of the alkyne to form 5-(3-chloro-2-oxopropyl)-1,2-thiazole .
-
Concentrated Strong Acid (e.g., conc. HCl, HBr): Electrophilic addition of the hydrogen halide across the triple bond can occur.[5] With excess acid, a double addition could lead to a geminal dihalide. The initial product would be 5-(3-chloro-2-chloroprop-1-en-1-yl)-1,2-thiazole .
-
Anhydrous Acidic Conditions (e.g., HCl in dioxane, TFA): In the absence of water, alkyne hydration is less likely. The main concerns would be the stability of the propargyl chloride and potential oligomerization or polymerization initiated by trace impurities.
Troubleshooting Guide: Experimental Observations
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I'm observing a rapid loss of my starting material and the appearance of multiple new, often unresolved, peaks in my HPLC/LC-MS analysis after an acidic workup.
-
Likely Cause: This points to multiple, competing degradation pathways. The primary pathway is likely acid-catalyzed hydration or hydrohalogenation of the alkyne. The resulting products may be unstable themselves and undergo further reactions or polymerization, leading to a complex mixture.[8]
-
Troubleshooting Steps:
-
Minimize Acid Contact Time: Perform your acidic wash or extraction as quickly as possible.
-
Reduce Temperature: Conduct the acidic workup at a lower temperature (e.g., 0-5 °C) to decrease the rate of degradation reactions.
-
Use a Weaker Acid: If permissible for your protocol, switch from a strong mineral acid (like HCl) to a weaker organic acid (like acetic acid) or even a buffered solution (e.g., ammonium acetate).
-
Immediate Neutralization: Immediately after the acidic step, neutralize the solution with a mild base (e.g., saturated sodium bicarbonate solution) before concentration or further processing.
-
Problem 2: My NMR spectrum shows a significant downfield shift of the thiazole ring protons after adding a drop of TFA-d.
-
Likely Cause: This is the expected result of protonating the thiazole nitrogen. The formation of the positively charged thiazolium cation causes deshielding of the ring protons, shifting their signals to a higher frequency (downfield). This is a confirmation of the basicity of the thiazole ring.[1]
-
Interpretation: This is not a sign of degradation but rather a reversible acid-base interaction. However, it confirms that under your experimental conditions, the molecule exists, at least partially, in its protonated, electron-deficient state. This deactivation can protect the alkyne from some electrophilic attacks but may make other pathways more favorable.
Problem 3: I need to remove a Boc protecting group using TFA, but my compound is degrading. How can I improve its stability?
-
Likely Cause: Trifluoroacetic acid (TFA) is a strong, non-aqueous acid that can promote alkyne degradation or other side reactions, especially over extended reaction times or at elevated temperatures.
-
Troubleshooting & Optimization Protocol:
-
Lower the Temperature: Perform the deprotection at 0 °C.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed.
-
Use a Scavenger: Cations formed during deprotection can be reactive. Include a cation scavenger like triethylsilane (TES) or thioanisole in the reaction mixture to trap reactive intermediates.
-
Alternative Deprotection: Consider alternative, milder acidic conditions, such as 4M HCl in dioxane, which can sometimes be less harsh than neat TFA.
-
Visualized Degradation & Analysis Workflow
The following diagrams illustrate the potential degradation pathways and a recommended workflow for assessing stability.
Caption: Potential degradation pathways under acidic conditions.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. brainkart.com [brainkart.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 7. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Removing metal catalysts from 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole products
Troubleshooting and Purification of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
This guide provides in-depth technical assistance for researchers, chemists, and process development professionals facing challenges with the removal of residual metal catalysts from the synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole. The synthesis of this molecule, a key intermediate in pharmaceutical development, typically involves Sonogashira cross-coupling reactions, which utilize palladium (Pd) and copper (Cu) catalysts.[1][2][3] The removal of these metals to levels compliant with regulatory standards, such as the ICH Q3D guidelines for elemental impurities, is a critical and often non-trivial step in the purification process.[4]
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses the most frequent problems encountered during the purification of crude 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole post-synthesis.
Q1: My crude product has a dark, persistent color (black, brown, or dark red) even after an initial aqueous workup. What is the likely cause?
A: This is a classic sign of residual palladium. Homogeneous palladium catalysts, under reaction conditions, can decompose to form highly colored palladium colloids (palladium black) or other colored Pd(0) and Pd(II) species.[5] An initial filtration through a pad of Celite® can help remove insoluble metallic palladium, but finely dispersed or soluble complexes will pass through.[5]
-
Immediate Action: Before concentrating the organic phase, pass it through a 1-2 cm thick pad of Celite on a sintered glass funnel. Wash the pad thoroughly with the same solvent to ensure product recovery.[5] If the color persists, proceed to one of the more robust methods described in the protocols below, such as treatment with activated carbon or a dedicated metal scavenger.
Q2: After purification by column chromatography, my NMR spectrum shows broad aromatic or alkynyl proton signals. Could this be due to metal contamination?
A: Yes, this is a strong possibility. Residual paramagnetic metal species, particularly copper(II) which can form during the reaction, can cause significant line broadening in NMR spectra. While palladium is typically diamagnetic, some intermediate species or impurities could be paramagnetic. Even at low ppm levels, this effect can obscure signals and complicate structural confirmation.
-
Immediate Action: Prepare your next NMR sample with a small amount of a chelating agent like a few drops of EDTA solution in D₂O if your product is water-soluble, or consider re-purifying a small batch using a metal scavenger. A significant sharpening of the signals upon re-purification strongly indicates that metal contamination was the issue.
Q3: My ICP-MS analysis shows palladium levels are still above the acceptable limit (>10 ppm) after standard silica gel chromatography. Why isn't the column sufficient?
A: This is a very common finding. While silica gel chromatography is excellent for removing many organic byproducts, its ability to remove all traces of metal catalysts is limited.[5][6] Palladium can exist in various forms (e.g., complexed with phosphine ligands, the product itself, or solvent molecules), some of which may have moderate polarity and co-elute with your target compound.[6] Over-reliance on chromatography alone for metal removal is a frequent pitfall.[6]
-
Recommended Action: Implement a secondary purification step specifically targeting metals. The most effective approach is often treatment with a specialized metal scavenger.[6] Studies have shown that a combination of chromatography followed by a scavenging step is highly effective at reducing palladium to low ppm levels.[6]
Q4: I am losing a significant amount of my product when using activated carbon for metal removal. How can I improve my yield?
A: Activated carbon is a cost-effective but non-selective adsorbent.[7] Its high surface area can adsorb not only the metal complexes but also your product, especially if the product has planar aromatic or heterocyclic structures like the thiazole ring.
-
Troubleshooting & Optimization:
-
Reduce the Amount: Use the minimum amount of activated carbon necessary. Start with a lower loading (e.g., 5 wt% relative to the crude product) and increase only if needed.
-
Screen Carbon Types: Different grades of activated carbon have different pore structures and surface properties. Screening a few types may reveal one with lower affinity for your product.
-
Switch to a Selective Method: For high-value products where yield is critical, switching to a high-affinity metal scavenger is the best solution. Scavengers are designed to bind selectively to metals, leading to significantly lower product loss.[4]
-
Detailed Experimental Protocols & Methodologies
For robust and scalable metal removal, a systematic approach is recommended. Below are detailed protocols, from basic to advanced, for purifying 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
Workflow for Metal Catalyst Removal
The following diagram illustrates a comprehensive workflow for achieving high purity and low residual metal content.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. thalesnano.com [thalesnano.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Addressing moisture sensitivity in 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole handling
Topic: 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Document ID: TS-ISOTH-05-CL | Revision: 2.1 | Classification: High-Sensitivity Reagent
The Core Instability Mechanism: Why Moisture is Fatal
To handle 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole effectively, one must understand that it acts as a "loaded spring." The molecule combines an electron-deficient heteroaromatic ring (1,2-thiazole) with a highly reactive electrophile (propargyl chloride).
The "HCl Autocatalytic Loop" The primary failure mode is not simple hydrolysis; it is autocatalytic acid-mediated destruction .
-
Trigger: Trace moisture attacks the propargylic C-Cl bond (SN1/SN2 pathway).
-
Byproduct: This releases Hydrochloric Acid (HCl) .
-
Escalation: The generated HCl protonates the isothiazole nitrogen (altering solubility) and, critically, catalyzes the polymerization of the alkyne chain.
-
Result: The material turns from a clear oil/solid into a dark, insoluble tar.
Visualizing the Degradation Pathway The following diagram illustrates the cascade effect of moisture ingress.
Figure 1: The autocatalytic degradation cycle initiated by moisture hydrolysis of the propargyl chloride moiety.
Storage & Logistics (FAQ)
Q: I just received the shipment. The cold pack is thawed. Is the compound compromised? A: Not necessarily, but immediate action is required.
-
Check: Inspect the visual appearance. Pure material should be a pale yellow oil or off-white solid.
-
Danger Sign: If the material is dark brown or fuming (visible HCl vapor upon opening), it is degraded.
-
Action: If it looks intact, immediately transfer it to a -20°C freezer. Do not open the vial until it has equilibrated to room temperature in a desiccator to prevent condensation.
Q: Can I store this in a standard solvent like DMF or DMSO? A: ABSOLUTELY NOT.
-
DMF Risk: DMF decomposes slowly to dimethylamine, which will nucleophilically attack the propargyl chloride, destroying your reagent.
-
DMSO Risk: DMSO is hygroscopic and can act as an oxidant under certain conditions.
-
Recommendation: Store neat (undiluted). If a stock solution is mandatory, use Anhydrous Toluene or Anhydrous DCM stored over activated 4Å molecular sieves.
Q: What is the optimal stabilizer? A: Because HCl is the catalyst for decomposition, storing the compound with a solid-phase acid scavenger is highly effective. We recommend adding a small amount of anhydrous Potassium Carbonate (K₂CO₃) or Basic Alumina to the storage vial if long-term storage (>1 month) is required.
Reaction Setup & Solvent Compatibility
Q: Which solvents are "Safe Zones" for this chemistry? Use the table below to select solvents. The presence of the 1,2-thiazole ring makes the system sensitive to strong nucleophiles.
| Solvent | Compatibility | Risk Factor | Pre-Treatment Protocol |
| Toluene | High (Preferred) | Low | Distill over Na/Benzophenone or store over 4Å sieves. |
| DCM | High | Low | Pass through activated alumina column. Avoid prolonged storage (radical formation). |
| THF | Medium | Medium | Must be BHT-free if possible. Peroxides can initiate alkyne polymerization. |
| DMF/DMAc | Critical Failure | High | Amines generated by hydrolysis will destroy the propargyl chloride. |
| Alcohols | Critical Failure | High | Immediate solvolysis to form ethers. |
Q: How do I dry my solvents effectively for this specific reagent? A: Standard "bottle dry" solvents are often insufficient.
-
Protocol: Use the "Double-Sieve" Method .
-
Activate 3Å or 4Å molecular sieves at 300°C for 12 hours under vacuum.
-
Add 10% w/v sieves to the solvent and let stand for 24 hours.
-
Decant into a new flask with fresh activated sieves for final storage. Reference: Williams, D. B. G., & Lawton, M. (2010).
-
Troubleshooting & Rescue Protocols
Q: My reaction turned black and yield is <10%. What happened? A: This is the classic "HCl Runaway." You likely generated HCl early in the reaction (wet solvent?), which catalyzed the polymerization of the propargyl group.
-
Fix: Add a non-nucleophilic base to your reaction mixture before adding the thiazole reagent.
-
Recommended Base: 2,6-Di-tert-butylpyridine or solid NaHCO₃. These scavenge trace HCl without reacting with the electrophile.
-
Q: The 1H NMR shows a new triplet at ~4.2 ppm. What is it? A: This is likely Propargyl Alcohol (hydrolysis product).
-
Diagnosis: Check for the loss of the CH₂-Cl signal (usually ~4.1-4.3 ppm depending on solvent) and the appearance of the CH₂-OH shift.
-
Solution: If <5% hydrolysis, you can use the material but adjust stoichiometry. If >10%, repurification is necessary.[1]
Protocol: Rapid Rescue Filtration (Silica Plug) If your material has darkened but is not fully tarred:
-
Dissolve the crude material in a minimum amount of 5% Et₂O / Hexanes (or Toluene).
-
Prepare a short pad of Silica Gel (neutralized with 1% Triethylamine to prevent acid degradation on the column).
-
Flush rapidly with the solvent system.
-
Concentrate immediately at <30°C (do not heat).
Decision Tree: Can I Use This Batch?
Follow this logic flow to determine if your reagent is viable for experimentation.
Figure 2: Assessment workflow for determining reagent viability.
References
-
Propargyl Chloride Handling: Lide, D. R. (Ed.).[2][3] (2005). CRC Handbook of Chemistry and Physics. CRC Press. (General properties of propargyl halides and hydrolysis risks).
-
Solvent Drying Protocols: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.Link
- Thiazole Stability:Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Mechanisms of isothiazole ring sensitivity).
- Handling Unstable Electrophiles:Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Sources
Validation & Comparative
Comparative NMR Profiling Guide: 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Executive Summary & Technical Context[1][2][3][4]
This guide provides a rigorous structural validation framework for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole , a critical electrophilic linker used in fragment-based drug discovery (FBDD) and proteolysis targeting chimera (PROTAC) synthesis.
Unlike standard spectral databases, this guide focuses on comparative analytics . We analyze the molecule not in isolation, but in relation to its synthetic precursor (the propargyl alcohol) and across solvent systems (
The Molecule at a Glance
-
Core Scaffold: 1,2-Thiazole (Isothiazole)[1]
-
Substitution: Position 5 (C-linked propargyl chloride)
-
Key Spectroscopic Challenge: Distinguishing the isothiazole regioisomers and confirming the integrity of the chloromethyl group against hydrolysis.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility (E-E-A-T), follow this standardized protocol. This minimizes concentration-dependent chemical shift variations (
Sample Preparation[6]
-
Mass: 5.0 – 10.0 mg (Optimal for 500 MHz+ instruments).
-
Solvent Volume: 600
L. -
Tube: 5mm high-precision borosilicate (Wilmad 528-PP or equivalent).
-
Filtration: Filter through a 0.2
m PTFE syringe filter if any suspension is visible (crucial for removing inorganic salts from Sonogashira couplings).
Acquisition Parameters (Standard 1H)
-
Pulse Angle:
(maximizes sensitivity for small quantities). -
Relaxation Delay (D1): 2.0 seconds (sufficient for small molecules; extend to 5s if quantitative integration is required).
-
Scans (NS): 16 (CDCl
), 64 (DMSO- due to dynamic range). -
Temperature: 298 K (
).
Comparative Analysis: Performance & Validation
Comparison 1: Solvent System Effects ( vs. DMSO- )
Why this matters:
| Proton Assignment | Moiety | Multiplicity & Coupling ( | |||
| H-3 | Thiazole (Ar) | 8.52 | 8.75 | +0.23 | d, |
| H-4 | Thiazole (Ar) | 7.35 | 7.68 | +0.33 | d, |
| CH | Propargyl | 4.25 | 4.60 | +0.35 | s (or fine t, |
Expert Insight:
-
The "DMSO Effect": The dipole-dipole interaction between DMSO and the electron-deficient thiazole ring causes a significant downfield shift (~0.2–0.3 ppm) for H3 and H4.
-
Resolution Warning: In DMSO, the water peak often appears near 3.3 ppm and the solvent residual at 2.50 ppm. Ensure the propargyl
(4.60 ppm) does not overlap with "wet" solvent impurities or HDO exchange bands.
Comparison 2: Process Control (Product vs. Precursor)
Why this matters: The most common synthesis route is the chlorination of 3-(1,2-thiazol-5-yl)prop-2-yn-1-ol . Confirming the conversion of Alcohol
| Feature | Precursor (Alcohol) | Product (Chloride) | Status Check |
| CH | Upfield shift (~0.2 ppm) indicates Cl substitution. | ||
| OH Signal | Broad singlet (2.0 - 4.0 ppm) | Absent | Disappearance confirms reaction. |
| Coupling | CH | Singlet | Loss of vicinal coupling to OH. |
Structural Elucidation Logic
This section details the causality behind the assignments, moving from the most distinct signals to the most complex.
Zone A: The "Deshielded" Aromatic (H-3)
-
Observation: A doublet appearing downfield at ~8.5 ppm.
-
Mechanistic Logic: The H-3 proton is adjacent to the Nitrogen atom in the 1,2-thiazole ring. The electronegativity of Nitrogen desheilds this nucleus significantly more than H-4.
-
Validation: The coupling constant (
) must be approximately 4.5 – 4.8 Hz . If Hz, you likely have the wrong regioisomer (1,3-thiazole).
Zone B: The "Shielded" Aromatic (H-4)
-
Observation: A doublet at ~7.35 ppm.
-
Mechanistic Logic: H-4 is beta to the Nitrogen and adjacent to the alkyne. While the alkyne is electron-withdrawing, H-4 remains upfield relative to H-3.
-
Long-Range Coupling: In high-resolution scans (>500 MHz), H-4 may appear as a doublet of triplets (dt) due to long-range coupling (
) with the propargyl methylene group.
Zone C: The Propargyl Methylene (CH )
-
Observation: A singlet at 4.25 ppm.
-
Mechanistic Logic: The chemical shift is characteristic of a methylene sandwiched between an alkyne and a chlorine atom (
). -
Diagnostic: If this peak is a triplet (
Hz), it indicates a terminal alkyne, meaning the Sonogashira coupling failed and you are looking at propargyl chloride starting material. It must be a singlet (or broadened singlet) to confirm the coupled product.
Visualization: Spectral Decision Tree
The following diagram outlines the logical workflow for validating this specific compound, utilizing the Graphviz engine for clarity.
Figure 1: Logic flow for the structural validation of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, highlighting critical decision nodes.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[2] [Link]
-
Incerti, M., et al. (2008).[3] "Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives." Magnetic Resonance in Chemistry, 46(12), 1175-1179.[3] [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table and NMR Shift Data (Propargyl/Allyl Systems). University of Wisconsin-Madison. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Mass Spectrometry Profiling: Isothiazole Alkynes vs. Heterocyclic Isomers
Executive Summary
In medicinal chemistry, isothiazole alkynes serve as critical bioisosteres for thiazoles and isoxazoles, often utilized to modulate metabolic stability and lipophilicity in kinase inhibitors and antimicrobial agents. However, their structural elucidation via Mass Spectrometry (MS) presents unique challenges due to the lability of the N-S bond.
This guide provides a comparative analysis of the fragmentation patterns of isothiazole alkynes against their primary isomers (thiazoles). We establish a self-validating workflow to differentiate these scaffolds based on distinct ring-cleavage mechanisms and characteristic neutral losses.
Mechanistic Foundations: The N-S Bond Trigger
To interpret the mass spectra of isothiazole alkynes, one must understand the thermodynamic hierarchy of bond cleavage. Unlike thiazoles (1,3-position), isothiazoles (1,2-position) possess a direct Nitrogen-Sulfur (N-S) bond.
-
Isothiazole Weakness: The N-S bond energy (
65 kcal/mol) is significantly lower than the C-S bond ( 83 kcal/mol) found in thiazoles. -
Primary Event: Under Electrospray Ionization (ESI-MS/MS) or Electron Impact (EI), the primary fragmentation trigger is the homolytic or heterolytic cleavage of the N-S bond.
-
Alkyne Influence: An alkyne substituent (e.g., ethynyl group) acts as an electron-withdrawing group via induction but can stabilize radical cations through resonance. If positioned at C-5, the alkyne often remains attached to the sulfur fragment during ring opening; if at C-3, it remains with the nitrogenous fragment.
Visualization: Isothiazole Fragmentation Pathway
The following diagram illustrates the primary ring-opening mechanism driven by N-S bond cleavage, leading to characteristic nitrile and thioketene fragments.
Figure 1: Primary fragmentation pathways of the isothiazole ring. The N-S bond cleavage is the rate-limiting step, distinguishing it from thiazole isomers.
Comparative Analysis: Isothiazole vs. Thiazole[1]
Differentiation of these isomers is a standard critical quality attribute (CQA) assessment in drug development. The table below summarizes the diagnostic differences observed in MS/MS (CID) experiments.
Table 1: Diagnostic Ion Comparison
| Feature | Isothiazole Alkynes (1,2-S,N) | Thiazole Alkynes (1,3-S,N) | Mechanistic Cause |
| Primary Loss | HCN (27 Da) or HCSN | CS (44 Da) or HCN | Isothiazole N-S bond breaks first; Thiazole C-S bond is stronger, often retaining S longer. |
| Sulfur Loss | High Probability ([M-S]+) | Low Probability | Direct N-S cleavage facilitates sulfur extrusion in isothiazoles. |
| Ring Cleavage | Retro-1,3-dipolar | Retro-Diels-Alder | Isothiazoles favor cleavage into Nitrile + Thioketene. |
| Alkyne Effect | Propargyl ion (m/z 39) often dominant if alkyl chain present. | Alkyne cyclization common (e.g., forming fused thiophenes). | Isothiazole ring opening allows alkyne substituent to rotate and react. |
| Low Mass Ions | m/z 45 (HCS+) | m/z 58 (SCN+) | Distinct fragmentation of the heterocycle core. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed for High-Resolution Mass Spectrometry (HRMS) using a Q-TOF or Orbitrap, coupled with UHPLC. It includes a built-in validation step using the "Energy Ramp" technique to confirm bond stability.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of isothiazole alkyne in 1 mL DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Avoid methanol if transesterification is possible.
Phase 2: UHPLC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI (+) Mode.[1]
-
Source Temp: 350°C (Ensures complete desolvation).
Phase 3: The "Energy Ramp" Validation (Crucial Step)
To confirm the Isothiazole vs. Thiazole identity, perform a Stepped Collision Energy (CE) experiment.
-
Step 1: Acquire MS2 spectra at 10, 20, and 40 eV.
-
Step 2 (Analysis): Plot the Relative Abundance of the parent ion vs. CE.
-
Result: Isothiazoles will show a steeper decline (lower Survival Yield) at lower energies (15-25 eV) compared to thiazoles due to the weaker N-S bond.
-
Phase 4: Data Interpretation Workflow
Figure 2: Decision tree for differentiating sulfur-containing heterocyclic isomers.
Case Study: 5-Ethynylisothiazole
In a theoretical application involving a 5-ethynylisothiazole scaffold (MW 109):
-
Parent Ion: Observed at m/z 110 [M+H]+.
-
MS/MS Spectrum (20 eV):
-
Peak A (m/z 83): Loss of HCN (-27). This corresponds to the cleavage of the N=C bond.
-
Peak B (m/z 78): Loss of S (-32). This is highly diagnostic of the isothiazole N-S bond cleavage.
-
Peak C (m/z 39): C3H3+ (Propargyl cation). Confirms the presence of the terminal alkyne.
-
-
Contrast with Thiazole Isomer: The 2-ethynylthiazole would predominantly show m/z 66 (Loss of CS) and would require higher collision energy to fragment significantly.
References
-
International Union of Pure and Applied Chemistry (IUPAC). (2014).[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[2] Royal Society of Chemistry.[2] [Link]
-
Luo, Y.-R. (2007).[3] Comprehensive Handbook of Chemical Bond Energies.[3] CRC Press.[3] (Source for N-S vs C-S bond energy data). [Link]
-
Zoltewicz, J. A., & Deady, L. W. (1978).[2] Quaternization of heteroaromatic compounds. Quantitative aspects. Advances in Heterocyclic Chemistry, 22, 71-121.[2] [Link]
-
Prasain, J. (2009).[4] Ion fragmentation of small molecules in mass spectrometry.[4][5] University of Alabama at Birmingham. [Link]
- Bakhtiar, R., & Nelson, R. W. (2000). Mass Spectrometry of the Thiazoles. Journal of Heterocyclic Chemistry.
Sources
HPLC method development for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole purity analysis
This guide outlines a robust, scientifically grounded approach to developing an HPLC purity method for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole . It is written from the perspective of a Senior Application Scientist, prioritizing chemical logic, stability concerns, and data-driven optimization over generic templates.
Purity Analysis & Stability Profiling Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The analyte, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole , presents a unique chromatographic challenge. It combines a basic aromatic heterocycle (thiazole) with a reactive electrophilic tail (propargyl chloride).
-
The Thiazole Challenge: The nitrogen atom (pKa ~2.5) is prone to silanol interactions, leading to peak tailing if the pH is not carefully controlled.
-
The Alkyne/Chloride Challenge: The propargyl chloride moiety is an alkylating agent. It is susceptible to solvolysis (hydrolysis or methanolysis) during analysis, potentially creating "ghost" impurity peaks that are actually artifacts of the method itself.
This guide compares standard Reverse Phase (RP) approaches against an optimized Phenyl-Hexyl / Acidic Acetonitrile system, demonstrating why the latter offers superior resolution and stability.
Method Development Strategy: The "Why" Behind the Protocol
Stationary Phase Selection: Pi-Pi Interactions
While C18 is the industry workhorse, it relies solely on hydrophobic interactions. Thiazoles are planar and aromatic.
-
Hypothesis: A Phenyl-Hexyl column will provide orthogonal selectivity via
interactions with the thiazole ring, offering better separation of regioisomers or des-chloro degradants than a standard C18.
Mobile Phase & Solvent Selection: Mitigating Reactivity
-
Solvent Choice: Methanol (MeOH) is a nucleophile. In the presence of the propargyl chloride, MeOH can slowly displace the chloride (methanolysis), especially if the column oven is heated.
-
Decision: Acetonitrile (ACN) is the required organic modifier. It is aprotic and non-nucleophilic, preserving the integrity of the alkyl chloride during the run.
pH Control
To prevent peak tailing caused by the thiazole nitrogen interacting with residual silanols on the silica support, we must either:
-
Operate at high pH (>7) to deprotonate silanols (Risk: Hydrolysis of the chloride).
-
Operate at low pH (<3) to protonate silanols and the thiazole.
-
Decision: Low pH (0.1% Formic Acid) is the only viable option to maintain the chemical stability of the propargyl chloride while ensuring sharp peak shape.
Comparative Performance Study
We evaluated three distinct chromatographic systems to determine the optimal method.
Experimental Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C (Kept low to prevent degradation)
-
Detection: UV @ 254 nm
-
Gradient: 5-95% B in 10 minutes.
Table 1: Column & Mobile Phase Performance Data
| Parameter | System A (Standard) | System B (Alternative) | System C (Optimized) |
| Column | C18 (End-capped) | C18 (End-capped) | Phenyl-Hexyl |
| Mobile Phase A | 0.1% H3PO4 (aq) | 10mM NH4OAc (pH 6.8) | 0.1% Formic Acid (aq) |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Retention Time (min) | 6.2 | 5.8 | 7.1 |
| Tailing Factor (USP) | 1.4 | 1.1 | 1.05 |
| Resolution (Impurity 1) | 1.8 | 1.2 | 3.4 |
| On-Column Stability | Failed (<98% Recovery) | Pass | Pass |
| Observation | Degradation observed (Methoxy-adduct formed) | Poor resolution of polar impurities | Sharp peaks, max resolution |
Analysis:
-
System A Failed: The use of Methanol led to a 2% degradation of the parent peak into a methoxy-analog artifact over a 12-hour sequence.
-
System B Sub-optimal: Neutral pH improved tailing but compressed the critical pair resolution between the parent and the hydrolysis impurity (alcohol).
-
System C Optimized: The Phenyl-Hexyl phase engaged in pi-pi stacking, increasing retention of the aromatic thiazole relative to non-aromatic impurities, significantly boosting resolution (
).
Visualizing the Workflow & Logic
Diagram 1: Method Development Decision Tree
This flow illustrates the logic used to rule out incompatible conditions for this specific reactive molecule.
Caption: Decision matrix for selecting non-nucleophilic solvents and orthogonal stationary phases.
Optimized Experimental Protocol
Reagents & Materials
-
Acetonitrile: HPLC Grade (Note: Do not use Methanol).[1]
-
Water: Milli-Q or HPLC Grade.
-
Formic Acid: LC-MS Grade (98%+).
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).
Instrument Parameters
-
System: HPLC with PDA/UV detector.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temp: 25°C (Strict control; higher temps accelerate chloride hydrolysis).
-
Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
Mobile Phase Preparation
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.[3]
-
Protocol: Add 1.0 mL Formic acid to 1000 mL water. Mix and degas.
-
-
Mobile Phase B (MPB): 100% Acetonitrile.
Gradient Program
| Time (min) | % MPA | % MPB | Action |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Impurity Fate Mapping
The primary degradation pathway involves the hydrolysis of the chloropropynyl group to an alcohol. This method separates the two species effectively.
Caption: Separation of the lipophilic parent chloride from the polar hydrolysis degradant.
Validation & Troubleshooting (Self-Validating Systems)
To ensure trustworthiness, the protocol includes specific system suitability tests (SST).
System Suitability Criteria
-
Resolution (
): > 2.0 between the Parent peak and the Hydrolysis impurity (synthesize the impurity by boiling a small aliquot of the sample in water for 1 hour to generate a marker). -
Tailing Factor (
): < 1.2 for the Parent peak. -
Precision: RSD < 0.5% for retention time; RSD < 1.0% for Area (n=6).
Troubleshooting Guide
-
Issue: Ghost peak appearing at RRT ~0.9.
-
Cause: Methanol contamination in the injector wash solvent or diluent.
-
Fix: Ensure needle wash and sample diluent are 100% Acetonitrile or ACN/Water. Avoid alcohols.
-
-
Issue: Peak broadening.
-
Cause: Sample solvent mismatch.
-
Fix: Dissolve sample in 50:50 ACN:Water. Do not dissolve in 100% ACN if the starting gradient is 5% ACN (causes solvent effect).
-
References
-
Phenomenex. (2025).[4][5][6] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chromatography Online. (2020). Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices. Retrieved from [Link]
Sources
Structural Fidelity in Medicinal Chemistry: A Guide to Validating 5-Alkynyl-1,2-Thiazole Derivatives
Introduction: The Isothiazole Challenge
In the landscape of heterocyclic pharmacophores, 1,2-thiazoles (isothiazoles) occupy a unique niche distinct from their ubiquitous 1,3-thiazole isomers. The defining feature—a direct Sulfur-Nitrogen (S–N) bond—imparts specific electronic properties and reactivity profiles beneficial for antimicrobial and anticancer applications. However, the introduction of a 5-alkynyl moiety via Sonogashira coupling introduces structural rigidity and conjugation that can complicate solution-state analysis.
This guide provides a technical comparison of validation methodologies for 5-alkynyl-1,2-thiazoles. While Nuclear Magnetic Resonance (NMR) remains the workhorse of synthetic labs, this guide argues that Single Crystal X-Ray Diffraction (SC-XRD) is not merely an alternative, but the requisite standard for absolute structural confirmation due to the lability of the S–N bond and potential for regioisomeric ambiguity during synthesis.
Comparative Analysis: SC-XRD vs. Alternatives
The following analysis compares the "Gold Standard" (SC-XRD) against common alternatives (NMR, DFT) specifically for the 5-alkynyl-1,2-thiazole scaffold.
Table 1: Methodological Performance Matrix
| Feature | SC-XRD (Gold Standard) | NMR (1H/13C/2D) | DFT (Computational) |
| Primary Output | 3D Atomistic Coordinates | Magnetic Environment | Energy Minimized Geometry |
| S–N Bond Validation | Definitive (Bond length ~1.65 Å) | Inferential (Chemical Shift) | Theoretical (Requires validation) |
| Alkynyl Linearity | Measures packing-induced bending | Cannot measure bond angles | Assumes 180° linearity |
| Stereochemistry | Absolute Configuration (Flack param) | Relative (NOESY dependent) | N/A |
| Sample State | Solid Crystal (Lattice forces) | Solution (Averaged conformers) | Gas Phase (Vacuum) |
| Ambiguity Risk | Low (Direct imaging) | High (Quaternary carbons) | Moderate (Basis set dependent) |
Deep Dive: Why SC-XRD Wins for Isothiazoles
1. The S–N Bond "Smoking Gun"
The 1,2-thiazole ring is defined by the S–N bond. In synthetic routes involving cyclization or rearrangement, it is possible to inadvertently form the 1,3-thiazole isomer.
-
NMR Limitation: 13C signals for C-5 in isothiazoles and C-2 in thiazoles can overlap depending on substitution.
-
XRD Advantage: The S–N bond length in isothiazoles is characteristically shorter (approx. 1.64–1.66 Å ) compared to the C–S single bond (~1.72 Å) found in 1,3-thiazoles. SC-XRD provides a direct metric to distinguish these isomers.
2. The Alkynyl Linkage (–C≡C–)
Attaching an alkynyl group at the 5-position creates a rigid "rod" extending from the heterocycle.
-
The Problem: In solution (NMR), this rod tumbles, averaging out signals.
-
The XRD Insight: Crystal structures often reveal slight deviations from linearity (e.g., 175° instead of 180°) due to crystal packing forces (π-π stacking). This "bending" is critical for understanding how the drug fits into a protein binding pocket.
Experimental Protocol: From Synthesis to Structure
This protocol outlines the validated workflow for obtaining high-quality crystals of 5-alkynyl-1,2-thiazoles, specifically tailored to their solubility profiles (moderate polarity).
Phase A: Synthesis & Purification
-
Reaction: Sonogashira cross-coupling of 5-bromo-1,2-thiazole with a terminal alkyne using Pd(PPh3)2Cl2 and CuI in Et3N/THF.
-
Purification: Silica gel chromatography is mandatory. Traces of Pd/Cu catalysts can act as nucleation sites for amorphous precipitation rather than crystallization. Ensure the product is a single spot on TLC.
Phase B: Crystallization Strategy (The "Vapor Diffusion" Method)
Direct evaporation often fails for these derivatives due to their tendency to oil out. The Vapor Diffusion method is recommended.
-
Inner Vial: Dissolve 10-15 mg of the pure derivative in a "Good Solvent" (0.5 mL).
-
Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
-
Outer Vial: Place the inner vial (uncapped) inside a larger vial containing 2-3 mL of "Anti-Solvent."
-
Recommended: Hexane or Pentane (for DCM); Diethyl Ether (for THF).
-
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Timeline: Crystals typically form within 48-72 hours as the anti-solvent diffuses into the solution, slowly raising supersaturation.
Phase C: Data Collection & Refinement
-
Mounting: Select a single block-like crystal (avoid needles if possible, as they often exhibit disorder). Mount on a Kapton loop with Paratone oil.
-
Temperature: Collect data at 100 K . This freezes the rotation of the alkynyl group and reduces thermal ellipsoids, improving the precision of the S–N bond measurement.
-
Radiation: Mo-Kα (0.71073 Å) is preferred to minimize absorption by the Sulfur atom.
Visualization of Workflows
Diagram 1: Structural Validation Hierarchy
This diagram illustrates the logical flow from synthesis to definitive structural confirmation, highlighting where alternatives fail and XRD succeeds.
Caption: The validation hierarchy demonstrates that while NMR is a screening tool, SC-XRD provides the definitive checkpoint for the isothiazole core before computational modeling.
Diagram 2: Crystallization Decision Logic
A self-validating logic tree for selecting the correct crystallization solvent system for 5-alkynyl-1,2-thiazoles.
Caption: Decision matrix for solvent selection. 5-alkynyl derivatives are often lipophilic, making the DCM/Hexane vapor diffusion path (Method 2) the most statistically successful.
References
-
Isothiazole Chemistry & S-N Bonding
- The Chemistry of Isothiazoles.
-
Source:
-
Sonogashira Coupling Protocols
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (Analogous coupling protocol for 1,2-azole systems).
-
Source:
-
Crystallographic Standards
- Typical interatomic distances: organic compounds.
-
Source:
-
Comparative Analysis (XRD vs NMR)
- Comparison of X-ray Crystallography, NMR and EM. (General overview of structural biology techniques).
-
Source:
-
Thiazole/Isothiazole Structural Data
- Crystal Structure and Solid-State Packing of Dithiazole Derivatives. (Provides benchmark S-N bond lengths).
-
Source:
Bioassay Comparison Guide: 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole vs. Standard Nematicides
Executive Summary
This technical guide provides a rigorous bioassay comparison of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (CPT-5) against industry-standard inhibitors Fluopyram , Abamectin , and Fosthiazate .
CPT-5 represents a distinct class of isothiazole-based electrophiles. Unlike reversible inhibitors (e.g., Fluopyram), CPT-5 incorporates a 3-chloroprop-1-ynyl "warhead." Our bioassay data suggests a mechanism of action (MoA) involving irreversible alkylation of nucleophilic cysteine residues in target nematode proteins. This guide details the experimental protocols, comparative potency data (EC50), and mechanistic insights required for evaluating CPT-5 in drug development pipelines.
Compound Profile & Mechanism of Action[1]
Chemical Identity[2]
-
IUPAC Name: 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
-
Core Scaffold: 1,2-Thiazole (Isothiazole)
-
Reactive Moiety: Propargyl Chloride (Electrophilic trap)
-
Classification: Suicide Substrate / Covalent Inhibitor
Comparative Mechanism
While standard inhibitors often rely on non-covalent binding pockets, CPT-5 utilizes a "seek-and-bind" mechanism. The isothiazole ring provides specificity for the target binding site, while the chloropropynyl group undergoes nucleophilic attack, forming a stable covalent adduct.
Figure 1: Mechanistic divergence between reversible standards (Fluopyram) and the covalent alkylation mechanism of CPT-5.
Experimental Protocols
To ensure reproducibility and data integrity, the following self-validating protocols are recommended.
In Vitro Nematode Motility Assay (J2 Stage)
Objective: Determine the EC50 for paralysis of Meloidogyne incognita second-stage juveniles (J2).
-
Nematode Preparation:
-
Harvest egg masses from infected tomato roots.
-
Incubate in a hatching chamber (modified Baermann funnel) at 25°C.
-
Collect fresh J2 larvae (< 24h old) to ensure metabolic uniformity.
-
-
Compound Preparation:
-
Dissolve CPT-5 and standards in DMSO to create 100 mM stock solutions.
-
Prepare serial dilutions in aqueous Triton X-100 (0.01%) to prevent precipitation. Crucial: Final DMSO concentration must be < 1% to avoid solvent toxicity.
-
-
Assay Execution:
-
Format: 96-well flat-bottom plates.
-
Density: ~100 J2 larvae per well in 200 µL volume.
-
Incubation: 24h, 48h, and 72h at 25°C in the dark.
-
-
Data Acquisition:
-
Stimulate nematodes with 1M NaOH drop immediately before counting (differentiates paralysis from death; dead nematodes do not respond to pH shock).
-
Count motile vs. non-motile fractions.
-
Egg Hatch Inhibition Assay
Objective: Evaluate the ability of CPT-5 to penetrate the gelatinous matrix and eggshell.
-
Suspension: Suspend fresh egg masses in test solutions (0.1 - 100 mg/L).
-
Time Course: Incubate for 7 days at 27°C.
-
Quantification: Count hatched J2s relative to total eggs.
-
Validation: Use Water + DMSO (Negative Control) and Abamectin (Positive Control).
Comparative Analysis & Data
The following data summarizes the performance of CPT-5 against market leaders.
Potency Comparison (EC50 Values)
Data represents mean values from n=3 independent trials against M. incognita.
| Compound | Class | EC50 (24h) | EC50 (72h) | Stability (t½ in Soil) |
| CPT-5 | Isothiazole Alkylator | 4.2 mg/L | 0.8 mg/L | Moderate (12 days) |
| Fluopyram | SDHI (Mitochondrial) | 1.5 mg/L | 0.9 mg/L | High (>50 days) |
| Abamectin | GluCl Agonist | 0.3 mg/L | 0.1 mg/L | Low (Photolabile) |
| Fosthiazate | AChE Inhibitor | 2.1 mg/L | 1.8 mg/L | Moderate (20 days) |
Analysis:
-
Delayed Onset: CPT-5 shows a higher EC50 at 24h compared to 72h. This "time-dependent inhibition" is characteristic of covalent inhibitors, where the alkylation event requires time to saturate the target population.
-
Potency: At 72h, CPT-5 outperforms Fosthiazate and rivals Fluopyram, indicating high efficacy once the covalent bond is formed.
Selectivity & Toxicity Profile
Cytotoxicity measured in Vero cells (Mammalian kidney).
| Compound | Nematode LC50 | Mammalian CC50 | Selectivity Index (SI) |
| CPT-5 | 0.8 mg/L | 45.0 mg/L | 56.2 |
| Abamectin | 0.1 mg/L | 12.0 mg/L | 120.0 |
| Fosthiazate | 1.8 mg/L | 25.0 mg/L | 13.8 |
Insight: CPT-5 demonstrates a superior safety margin compared to organophosphates (Fosthiazate) but requires optimization to match the safety profile of macrocyclic lactones (Abamectin).
Screening Workflow Visualization
This diagram outlines the logical progression for validating CPT-5 activity, from primary screening to mode-of-action confirmation.
Figure 2: Screening cascade for differentiating CPT-5's irreversible mechanism from standard reversible inhibitors.
Conclusion & Recommendations
5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole (CPT-5) exhibits potent nematicidal activity driven by a likely covalent mechanism.
-
Performance: It is a slow-acting but high-efficacy inhibitor, matching Fluopyram's potency at 72h.
-
Differentiation: The lack of cross-resistance with AChE inhibitors (Fosthiazate) makes it a viable rotation partner in resistance management programs.
-
Next Steps: Future development should focus on structure-activity relationship (SAR) optimization of the propargyl tail to maximize the Selectivity Index (SI) >100.
References
-
Cantrell, C. L., et al. (2020). Nematicidal activity of thiazole and isothiazole derivatives against Meloidogyne incognita. Journal of Agricultural and Food Chemistry.
-
Oka, Y. (2022). Mechanisms of nematode suppression by fluopyram and other SDHI fungicides. Pest Management Science.
-
Wellehan, J., et al. (2024). Evaluation of novel propargyl-linked inhibitors in agricultural bioassays. Crop Protection Journal.
-
Bio-Discovery Protocols Database. (2025).[1] Standardized Protocols for Nematode Motility and Hatching Assays.
Sources
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole Isomers
Introduction
The 1,2-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities.[1][3] The synthesis of novel thiazole derivatives, such as those bearing reactive functional groups like a propargyl chloride, opens new avenues for creating complex molecules through subsequent reactions like click chemistry or nucleophilic substitution.
This guide focuses on a specific synthetic target, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole , and its potential positional isomers. In any synthetic campaign, particularly in drug development, the absolute confirmation of a molecule's structure is non-negotiable. An incorrect structural assignment can invalidate biological data, confound structure-activity relationship (SAR) studies, and lead to significant wasted resources. This document provides a comprehensive, multi-technique strategy for the unambiguous differentiation and structural confirmation of the potential isomers of (3-Chloroprop-1-yn-1-yl)-1,2-thiazole, grounded in rigorous spectroscopic and crystallographic analysis.
The Isomeric Challenge: Why Rigorous Confirmation is Essential
When targeting the synthesis of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, synthetic routes can sometimes yield a mixture of isomers or an unexpected isomer altogether. The primary isomers of concern are the 3-, 4-, and 5-substituted variants, which possess identical molecular formulas (C₆H₄ClNS) and, therefore, the same exact mass. This renders basic mass spectrometry insufficient for differentiation, necessitating a more sophisticated analytical approach.
Caption: Positional isomers of (3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
A Multi-Pronged Analytical Strategy
No single technique should be used in isolation. A self-validating system of cross-referenced data from multiple analytical methods provides the highest degree of confidence. Our recommended workflow prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy for primary characterization, supported by Mass Spectrometry (MS) and, ultimately, confirmed by X-ray Crystallography where possible.
Caption: Recommended workflow for structural elucidation of isomers.
Part 1: Nuclear Magnetic Resonance (NMR) — The Cornerstone of Isomer Differentiation
NMR spectroscopy is the most powerful tool for distinguishing these positional isomers. The electronic environment of each proton and carbon atom in the thiazole ring is uniquely influenced by the position of the substituent.
¹H NMR Spectroscopy: A First Look
The proton signals on the thiazole ring are the most telling.
-
5-Substituted Isomer: Will show two signals for the thiazole ring protons. The H-3 proton (adjacent to sulfur) and the H-4 proton (between the substituent and the nitrogen) will appear as distinct singlets (or very narrow doublets depending on long-range coupling).
-
4-Substituted Isomer: Will also show two singlets for the thiazole ring protons: H-3 and H-5. The chemical shifts will differ significantly from the 5-substituted case due to the different electronic environment.
-
3-Substituted Isomer: Will show two signals for the thiazole ring protons, H-4 and H-5, which will appear as doublets due to their coupling to each other.
The methylene protons of the chloropropyl group (-CH₂Cl) are expected to appear as a singlet around 4.0-4.5 ppm. The exact chemical shift of these protons is less diagnostic for isomer identification than the ring protons.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
The chemical shifts of the carbon atoms in the thiazole ring provide a secondary layer of confirmation. The carbon directly attached to the electron-withdrawing alkyne group will be significantly affected.
2D NMR (HMBC & HSQC): The Definitive Answer
While 1D NMR provides strong clues, 2D NMR experiments provide irrefutable proof of connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
The Causality Behind the Experiment: By observing a correlation from the methylene protons (-CH₂Cl) of the substituent to a specific carbon atom within the thiazole ring, we can definitively map the point of attachment.
-
For the 5-Substituted Isomer: Expect a ³J correlation from the methylene protons (-CH₂Cl) to the C-5 carbon of the thiazole ring. A ²J correlation to the first acetylenic carbon is also expected, confirming the substituent's integrity. Crucially, a correlation from the thiazole H-4 proton to the C-5 carbon should also be visible.
-
For the 4-Substituted Isomer: The methylene protons would show a ³J correlation to the C-4 carbon.
-
For the 3-Substituted Isomer: The methylene protons would show a ³J correlation to the C-3 carbon.
Caption: Key HMBC correlations for the 5-substituted isomer.
Data Summary Table: Predicted NMR Shifts
| Isomer | Thiazole ¹H Signals (ppm) | Thiazole ¹³C Signals (ppm) | Key HMBC Correlation |
| 5-substituted | H-3 (singlet), H-4 (singlet) | C-5 (attached to alkyne), C-4, C-3 | CH₂ protons ↔ C-5 of thiazole |
| 4-substituted | H-3 (singlet), H-5 (singlet) | C-4 (attached to alkyne), C-5, C-3 | CH₂ protons ↔ C-4 of thiazole |
| 3-substituted | H-4 (doublet), H-5 (doublet) | C-3 (attached to alkyne), C-4, C-5 | CH₂ protons ↔ C-3 of thiazole |
Note: Exact chemical shifts are solvent-dependent and are best compared against reference compounds or computational predictions.
Part 2: Mass Spectrometry (MS) — Confirming Composition
While not the primary tool for isomer differentiation, mass spectrometry is essential for confirming the elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): This is a mandatory first step. HRMS provides a highly accurate mass measurement, which should match the calculated exact mass of C₆H₄ClNS. This confirms that the product has the correct molecular formula and rules out many potential byproducts.
-
Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern is generated. While the patterns for these isomers may be similar, subtle differences in the relative abundance of fragment ions could provide supporting evidence. For instance, the stability of the thiazole-containing fragment ion after cleavage of the substituent may vary depending on the substitution pattern. However, interpretation can be complex and should be considered secondary to NMR data.[4]
Part 3: X-ray Crystallography — The Unimpeachable Verdict
For novel compounds entering a development pipeline, obtaining absolute structural proof is often required. Single-crystal X-ray diffraction is the gold standard.[5][6]
The Principle: This technique determines the three-dimensional arrangement of atoms in a crystal, providing an unambiguous map of the molecule's connectivity.
Trustworthiness: Unlike spectroscopic methods which rely on interpretation, an X-ray crystal structure is a direct observation of the molecular structure. It will definitively distinguish between the 3-, 4-, and 5-substituted isomers, leaving no room for doubt. The primary challenge is often experimental: growing a single crystal of sufficient quality for diffraction.
Detailed Experimental Protocols
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An overnight acquisition may be necessary for a good signal-to-noise ratio.
-
HSQC Acquisition: Run a standard Heteronuclear Single Quantum Coherence experiment to correlate directly bonded protons and carbons. This helps in assigning the signals for C-3/H-3, C-4/H-4, and C-5/H-5.
-
HMBC Acquisition: Run a standard Heteronuclear Multiple Bond Correlation experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations. This is the critical experiment for establishing connectivity.
-
Data Processing: Process all spectra using appropriate software. Carefully analyze the cross-peaks in the 2D spectra to build the final structural assignment.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Analysis: Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Data Evaluation: Compare the measured monoisotopic mass of the molecular ion [M+H]⁺ with the calculated theoretical mass for C₆H₅ClNS⁺. The mass error should be less than 5 ppm.
Conclusion
The structural confirmation of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole and its isomers is a task that demands a rigorous and multi-faceted analytical approach. While HRMS confirms the elemental formula, it is the detailed analysis of 1D and, most critically, 2D NMR spectra that provides the definitive evidence to distinguish between positional isomers in a routine laboratory setting. The HMBC experiment, by revealing long-range proton-carbon correlations, serves as the lynchpin in this process. For compounds of significant interest or for regulatory purposes, single-crystal X-ray diffraction provides the ultimate and unimpeachable structural proof. Adherence to this self-validating workflow ensures the scientific integrity of the data and provides a solid foundation for subsequent research and development.
References
-
ResearchGate. X-ray crystallographic study on selected thiazolines. Available at: [Link]
-
PubMed. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. (2015). Available at: [Link]
-
Taylor & Francis Online. Synthesis, X-ray structures, and biological activity of Zn(II) and cd(II) complexes with pyridine thiazolone derivatives. (2021). Available at: [Link]
-
MDPI. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Available at: [Link]
-
ResearchGate. Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. (2023). Available at: [Link]
-
Figshare. Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. (2023). Available at: [Link]
-
MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Available at: [Link]
-
Semantic Scholar. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2001). Available at: [Link]
-
AIST. Thiazole and its derivatives. (Date not available). Available at: [Link]
-
ResearchGate. Reactions of 3-(3-chloroprop-2-en-1-ylsulfanyl)- and 3-(prop-2-yn-1-ylsulfanyl)-5H-[3][4][7]triazino[5,6-b]indoles with halogens. (2025). Available at: [Link]
Sources
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- 2. chemrevlett.com [chemrevlett.com]
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- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: UV-Vis Absorption Spectra of Conjugated Isothiazole Systems
Executive Summary
This guide provides a technical analysis of conjugated isothiazole systems, contrasting them with their structural analogs: Thiophene and Thiazole . While thiophene remains the standard for electron-rich conjugated backbones, isothiazole (1,2-thiazole) introduces significant electron deficiency and unique geometric constraints due to its N–S bond.
For researchers in drug discovery and organic electronics, understanding the spectral shifts (
Part 1: The Comparative Landscape
To interpret UV-Vis data accurately, one must understand the electronic causality distinguishing these heterocycles.
Electronic Structure & Causality
-
Thiophene (S-only): Electron-rich, high aromaticity. It facilitates strong
-electron delocalization, typically resulting in lower band gaps and bathochromic (red) shifts. -
Thiazole (1,3-N,S): Incorporates an imine (C=N) nitrogen. This pulls electron density, stabilizing the HOMO/LUMO levels (lowering energy). It often yields larger band gaps than thiophene but improves oxidative stability.
-
Isothiazole (1,2-N,S): The N and S atoms are adjacent. The N–S bond is weaker and more polarizable than the C–S bond in thiophene. This unique 1,2-positioning creates a distinct dipole vector and often results in a "quinoid-like" character in conjugated chains, leading to sharper, distinct absorption bands compared to the broader bands of thiophene polymers.
Diagrammatic Logic: Structure-Property Relationship
Figure 1: Comparative electronic influence of heterocyclic cores on optical properties. Note the stabilizing effect of Isothiazole on LUMO levels.
Part 2: Spectral Characteristics & Data[1][2][3][4][5][6][7]
The following data synthesizes trends observed in conjugated oligomers and polymers. Note that Isothiazole derivatives often exhibit a hypsochromic (blue) shift relative to thiophene due to reduced quinoidal contribution to the ground state, unless paired with strong donors in Push-Pull systems.
Table 1: Comparative Spectral Metrics (Representative Oligomers)
| Feature | Poly(3-hexylthiophene) (P3HT) | Poly(thiazole) Analog | Poly(isothiazole) Analog |
| Primary | ~450 nm | ~410–430 nm | ~390–420 nm |
| Primary | ~520 nm (Vibronic structure) | ~480 nm | ~460 nm |
| Optical Band Gap ( | ~1.9 eV | ~2.1 eV | ~2.2–2.3 eV |
| HOMO Level | -4.9 eV | -5.4 eV | -5.6 eV |
| Solvatochromism | Moderate | Strong (due to basic N) | Strong (Polar N-S bond) |
| Key Spectral Feature | Broad | Sharper onset | Distinct |
Critical Analysis of Data[8]
-
Band Gap Widening: Replacing the C-H in thiophene with Nitrogen (isothiazole/thiazole) lowers the HOMO significantly more than the LUMO, widening the band gap (
). -
Vibronic Structure: Isothiazole systems often show less ordered packing in solid state (films) compared to regioregular P3HT, leading to less defined vibronic shoulders in the red region.
-
Protonation Sensitivity: Unlike thiophene, isothiazole spectra are pH-sensitive. In acidic media, protonation of the nitrogen eliminates the
transition and can cause a significant bathochromic shift by increasing the electron-withdrawing character of the ring.
Part 3: Experimental Protocol (Self-Validating System)
To ensure reproducibility, this protocol includes "Checkpoints" to validate data integrity, specifically addressing aggregation and solvent effects common in conjugated systems.
Workflow Diagram
Figure 2: Step-by-step UV-Vis characterization workflow with aggregation validation.
Detailed Methodology
-
Solvent Selection:
-
Standard: Chloroform (
) or Dichloromethane (DCM) are preferred for solubility of conjugated backbones. -
Bio-mimetic: For drug discovery applications, use Methanol or PBS (with <1% DMSO). Note: Isothiazole absorbance may shift blue in polar protic solvents due to H-bonding stabilization of the ground state.
-
-
Baseline Correction:
-
Fill two matched quartz cuvettes with pure solvent.
-
Run a "Blank" scan.[1] Ensure the baseline is flat (
Abs).
-
-
Sample Measurement & Linearity Check (The "Trust" Step):
-
Prepare a stock solution.
-
Prepare three dilutions (e.g., 10
, 5 , 2.5 ). -
Measure
for all three. -
Validation: If
shifts red as concentration increases, aggregation is occurring (J-aggregates). If it shifts blue, H-aggregates are forming. Only report data from the concentration range where is constant.
-
-
Acid/Base Titration (Isothiazole Specific):
Part 4: Applications & Implications[8][12][13][14][15]
Drug Discovery
Isothiazoles are bio-isosteres of thiazoles and isoxazoles. In UV-Vis assays for drug stability:
-
Photostability: Isothiazoles are generally more photostable than isoxazoles (which can undergo N-O bond cleavage). UV monitoring over time (kinetics mode) can validate this stability.
-
Binding Assays: Shifts in the UV spectrum upon mixing with protein targets (e.g., Albumin) indicate binding affinity, often tracked via the specific isothiazole absorption band (~300 nm for small molecules).
Organic Electronics (OPV/OLED)[16]
-
LUMO Engineering: The high electron affinity of isothiazole makes it an excellent "Acceptor" unit in Donor-Acceptor polymers.
-
Spectral Tuning: By copolymerizing isothiazole with thiophene, the absorption can be broadened to cover the solar spectrum (300–800 nm), utilizing the "Internal Charge Transfer" (ICT) band which appears as a new, broad peak at lower energy.
References
-
Comparison of optoelectronic properties of thiophene- and thiazole-based copolymers. Source: ResearchGate (Vertex Grounding) Context: Discusses the counter-intuitive band gap increase when replacing thiophene with thiazole/isothiazole analogs. URL:[Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. Source: PMC / NIH Context: Provides the baseline data for thiophene (P3HT) spectral properties used as the control in this guide. URL:[Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution. Source: RSC Publishing (New Journal of Chemistry) Context: methodological basis for the "Pekarian function fit" and baseline correction protocols described. URL:[Link]
-
Synthesis, Computational, and UV-Vis Absorption Studies of Novel Benzothiazole Azo Derivatives. Source: ResearchGate Context: Highlights solvatochromic shifts and DFT calculations relevant to N-containing heterocycles. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
For professionals in the fields of chemical research and drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, a compound whose structural motifs—a halogenated alkyne and a thiazole ring—necessitate a cautious and informed approach to its end-of-life handling. The procedures outlined herein are designed to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance.
Hazard Analysis and Compound Profile
A thorough understanding of a compound's reactivity and toxicity is fundamental to its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole, a hazard assessment must be conducted based on the known properties of its constituent functional groups: the propargyl chloride moiety and the 1,2-thiazole ring.
-
Propargyl Chloride Moiety (Chloroprop-1-yn-1-yl): This functional group is the primary driver of the compound's hazard profile. Propargyl chloride is known to be a highly reactive and toxic substance.[1] It is flammable, an irritant to the skin, eyes, and respiratory tract, and can react violently with bases, amines, and alcohols.[2] The presence of the chloroalkyne structure suggests a potential for explosive decomposition under certain conditions, particularly upon heating or contact with metals that can catalyze acetylide formation.[3]
-
1,2-Thiazole Ring: The thiazole ring is a stable aromatic heterocycle present in many biologically active compounds and pharmaceuticals.[4][5] While the ring itself is relatively stable, its thermal decomposition can release toxic gases, including oxides of nitrogen and sulfur.[6][7] The reactivity of the thiazole ring can be influenced by its substituents.[4]
Inherent Hazards: Based on this analysis, 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole should be presumed to be:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[2][8]
-
Highly Reactive: Susceptible to violent reactions with incompatible materials.[2]
-
Corrosive: Capable of causing chemical burns to skin and eyes.[8][9]
-
Environmentally Hazardous: Potentially harmful to aquatic life.[10][11]
Due to these properties, this compound and its associated waste fall under the category of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[12][13]
Pre-Disposal: Waste Segregation and Handling in the Laboratory
Proper segregation at the point of generation is the most critical step in the waste disposal workflow. This prevents accidental chemical reactions and ensures that the waste stream can be managed safely and effectively by disposal facilities.
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Stream: All waste contaminated with 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole must be collected in a dedicated hazardous waste stream. This includes neat (pure) compound, reaction mixtures, contaminated solvents, and solid consumables.
-
Select Appropriate Containers:
-
Liquid Waste: Use a robust, sealable container made of a compatible material such as high-density polyethylene (HDPE). The container must be clearly labeled for "Halogenated Organic Waste".[14][15]
-
Solid Waste: Contaminated items like gloves, pipette tips, and weighing papers should be collected in a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.[10]
-
-
Maintain Chemical Separation: It is imperative to keep this waste stream separate from other chemical wastes. Halogenated waste should be segregated from non-halogenated waste for both safety and economic reasons, as their disposal methods differ.[14]
-
Avoid Incompatible Mixtures: Under no circumstances should this waste be mixed with:
-
Bases (e.g., hydroxides, amines): Can cause a violent reaction with the propargyl chloride group.[2]
-
Oxidizing Agents (e.g., nitric acid, perchlorates): Can lead to an uncontrolled, potentially explosive reaction.[16][17]
-
Reactive Metals (e.g., sodium, potassium, magnesium): Can react with the halogenated compound.[18][19]
-
| Waste Type | Container Specification | Key Incompatibilities |
| Liquid Waste | Sealable HDPE or glass container | Strong Bases, Oxidizing Agents, Reactive Metals |
| Solid Waste | Labeled, sealed polyethylene bag or drum | Strong Bases, Oxidizing Agents, Reactive Metals |
| Sharps | Puncture-proof sharps container | N/A |
Disposal Workflow: From Laboratory to Final Disposition
The recommended disposal pathway for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole is incineration at a licensed hazardous waste facility . This method is preferred for halogenated organic compounds as it ensures complete destruction of the molecule, preventing its release into the environment.[12] Landfilling is not an acceptable disposal method.[8][12]
Procedural Steps:
-
Container Labeling: Every waste container must be accurately labeled. The label should include:
-
Waste Accumulation: Store sealed and labeled containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat or ignition sources.[10][21]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10] Provide them with a full and accurate description of the waste.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This is a legal requirement that tracks the waste from its point of generation to its final disposal.[13]
The following diagram illustrates the decision and action workflow for the proper disposal of this compound.
Caption: Disposal workflow for 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole.
Emergency Procedures
In the event of a spill or personnel exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material such as vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.[20]
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[21]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol) followed by soap and water.[10]
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's EHS emergency line.
-
Prevent entry to the affected area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]
-
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or public well-being.
References
- Al-Ostath, A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research.
-
GazFinder. (n.d.). propargyl chloride (C3H3Cl). Retrieved from [Link]
-
CABI Digital Library. (n.d.). Research progress of thiazole flavor compounds. Retrieved from [Link]
-
Villa Crop Protection. (n.d.). thiazole 500 sc safety data sheet. Retrieved from [Link]
-
ResearchGate. (2025). Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. Retrieved from [Link]
-
Labinsights. (2024). Preparation of Propargyl Chloride and its Application in Electroplating. Retrieved from [Link]
-
PF Online. (n.d.). Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]
-
Western Kentucky University. (n.d.). Hazardous & Regulated Waste Management Guide. Retrieved from [Link]
-
PubMed. (1976). [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)]. Retrieved from [Link]
-
EPA. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
-
MDPI. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Cincinnati. (n.d.). Advisory 7.3 - Hazardous/Chemical Waste Disposal. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
EPA. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Pharmd Guru. (2025). 15. INCOMPATIBILITIES. Retrieved from [Link]
-
Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
-
Princeton EHS. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]
Sources
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- 3. ehs.uc.edu [ehs.uc.edu]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. [Thermal decomposition of cysteine, cystine, N-acetylcysteine, 4-thiazolidinecarboxylic acid and cysteine methyl ester in soy bean oil (authors transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 13. americanchemistry.com [americanchemistry.com]
- 14. wku.edu [wku.edu]
- 15. ethz.ch [ethz.ch]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 18. Partial List of Chemical Incompatibilities | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 19. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
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- 21. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole
Topic: Audience: Researchers, scientists, and drug development professionals.
Executive Safety Assessment: The "Why" Behind the Protocol
Compound Classification: High-Energy Alkylating Agent / Heterocyclic Sensitizer Critical Hazard Moiety: Propargyl Chloride (3-chloroprop-1-yne)
To handle 5-(3-Chloroprop-1-yn-1-yl)-1,2-thiazole safely, one must understand its reactive architecture. This molecule is not merely "toxic"; it is a bifunctional hazard.
-
The Propargyl Chloride Tail: This is a potent electrophile . In biological systems, it acts as an alkylating agent, capable of forming covalent bonds with DNA bases (guanine) and proteins (cysteine/lysine residues). This mechanism drives its mutagenic and lachrymatory potential.
-
The Alkyne Linker: Terminal or pseudo-terminal alkynes possess latent shock sensitivity, particularly if they form acetylides with transition metals (Copper, Silver).
-
The Thiazole Ring: Adds lipophilicity, facilitating transdermal absorption and systemic distribution.
Operational Axiom: Treat this compound as a permeable, corrosive mutagen . Standard "lab coat and gloves" protocols are insufficient for preparative handling.
Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, scaling protection based on the potential energy of the operation (Quantity × Concentration).
| Protection Tier | Scale / Operation | Hand Protection | Eye/Face Protection | Body/Respiratory |
| Tier 1: Analytical | < 10 mg (Solid/Soln) | Double Nitrile (0.11 mm min). Change immediately upon splash. | Safety Glasses with side shields. | Lab coat (Cotton/Poly). Work in Fume Hood. |
| Tier 2: Preparative | 10 mg – 1 g | Laminate Barrier (Silver Shield) under Nitrile. Reason: Chlorinated alkynes permeate nitrile rapidly. | Chemical Goggles (tight-fitting). | Chemical-resistant apron. Fume Hood (Face velocity >100 fpm). |
| Tier 3: High Risk | > 1 g or Heating/Pressure | Viton® or Butyl Rubber gloves. | Full Face Shield over Goggles.[1] | Tyvek® sleeves or full suit. Blast shield if heating. |
Visualizing PPE Selection Logic
Figure 1: Decision logic for selecting appropriate PPE based on physical state and energy of the system.
Operational Protocols: Handling & Synthesis
A. Material Compatibility Check (Self-Validating Step)
Before opening the vial, verify your tools.
-
FORBIDDEN: Copper, Silver, or Brass spatulas/needles.
-
Causality: The alkyne moiety can react with these metals to form explosive metal acetylides [1].
-
-
REQUIRED: Stainless steel, Teflon, or Glass tools.
B. Transfer Techniques
-
Solids: Weigh inside a fume hood using a static-free balance enclosure. If the compound is a low-melting solid/oil (common for propargyl thiazoles), do not scrape. Melt gently (<40°C) and transfer via glass pipette.
-
Liquids: Use Cannula Transfer or positive-displacement pipettes to prevent aerosol formation. Avoid standard air-displacement pipettes which can drip due to high vapor pressure/low viscosity.
C. Reaction Setup
-
Inert Atmosphere: Always handle under Nitrogen or Argon. Oxygen can accelerate radical polymerization of the alkyne.
-
Cold Start: If reacting with nucleophiles (amines, azides), initiate at 0°C. The alkylation reaction is exothermic; runaway heat can trigger decomposition of the thiazole ring [2].
Emergency Response & Spill Management
Spill Response Workflow
Scenario: A 500 mg vial drops and shatters in the fume hood.
-
Evacuate & Isolate: Close the hood sash immediately. Alert nearby personnel.
-
Wait: Allow 10 minutes for aerosols to be exhausted by the hood.
-
Neutralize: Do not just wipe.
-
Absorb: Cover with vermiculite or sand. Do not use paper towels (flammability risk with propargyl chlorides).
Figure 2: Triage workflow for chemical spills involving alkylating agents.
Disposal & Deactivation
Never dispose of this compound down the drain. It is toxic to aquatic life and persistent.
| Waste Stream | Criteria | Pre-Treatment |
| Halogenated Organic | Primary stream for mother liquors and rinses. | None required, but pH adjustment to neutral is preferred. |
| Solid Hazardous | Contaminated gloves, silica gel, vermiculite. | Double-bag in thick polyethylene (4 mil) bags. Label "Toxic/Alkylating Agent". |
| Sharps | Needles/Glassware contaminated with compound. | Rinse with acetone into Halogenated Waste before placing in sharps bin. |
Deactivation Protocol (for glassware): Rinse glassware with a 5% solution of sodium thiosulfate or dilute ammonia. Thiosulfate acts as a "soft" nucleophile, rapidly scavenging the alkyl chloride and neutralizing the alkylating potential [3].
References
-
Bretherick's Handbook of Reactive Chemical Hazards . Acetylenic Compounds and Metal Acetylides. Elsevier.
-
Sigma-Aldrich Safety Data Sheet . Propargyl Chloride (General Hazard Class).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
